2,6-Dimethyl-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWRERVOFRPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297647 | |
| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37934-89-7 | |
| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37934-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 2,6-Dimethyl-4-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dimethyl-4-methoxybenzoic Acid
Disclaimer: Publicly available experimental data on the specific synthesis, properties, and biological activity of this compound is limited. This guide provides available information on the target compound and supplements it with data and established protocols from closely related structural analogs to offer a comprehensive resource for researchers.
Introduction
This compound (CAS No. 37934-89-7) is a substituted aromatic carboxylic acid. Compounds within this class, characterized by a benzoic acid scaffold with methoxy and alkyl substitutions, are of significant interest in medicinal chemistry and materials science. They serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1][2] The specific arrangement of the dimethyl and methoxy groups on the benzene ring influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological interactions. This technical guide summarizes the known properties of this compound and presents detailed experimental protocols for its synthesis and potential biological evaluation based on established methods for analogous compounds.
Physicochemical Properties
Table 1: General Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 37934-89-7 | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | Calculated |
| Synonyms | 4-methoxy-2,6-dimethylbenzoic acid | |
| Physical Form | Solid |
| Storage | Sealed in dry, room temperature | |
Table 2: Comparative Physical Properties of Related Benzoic Acid Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| 4-Methoxy-2-methylbenzoic acid | 177-181 | 143 (16 Torr) | Not specified |
| 4-Methoxybenzoic acid (p-Anisic acid) | 184 | 275-280 | Insoluble in water; highly soluble in alcohols, ether, and ethyl acetate.[3] |
| 2,6-Dimethylbenzoic acid | 116-118 | Not specified | Not specified |
Synthesis of this compound
The proposed final step of the synthesis is the base-catalyzed hydrolysis of the ester precursor.
Experimental Protocol: Hydrolysis of Methyl 2,6-dimethyl-4-methoxybenzoate
This protocol is adapted from the procedure for the hydrolysis of 2,4-dimethoxy-3,6-dimethyl benzoate.[4]
Materials:
-
Methyl 2,6-dimethyl-4-methoxybenzoate (precursor)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (H₂O)
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2,6-dimethyl-4-methoxybenzoate (1 equivalent) in a mixture of DMSO and H₂O (e.g., 4:1 v/v), add KOH (3 equivalents).[4]
-
Heat the resulting mixture to reflux and maintain for 24 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the solution to room temperature.
-
Acidify the reaction mixture by slowly adding 1 N HCl until the product precipitates out of the solution (typically pH < 4).[4]
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purify the resulting crude solid by silica gel column chromatography to yield the final product, this compound.[4]
Spectroscopic Data
Experimental spectroscopic data for this compound are not available in the reviewed literature. For reference, the following table summarizes key spectral features of closely related compounds.
Table 3: Comparative Spectroscopic Data of Related Benzoic Acid Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
|---|---|---|---|
| 4-Methoxybenzoic acid | 12.7 (-COOH), 7.93 (Ar-H), 7.03 (Ar-H), 3.84 (-OCH₃) (in DMSO-d₆)[5] | 167.4 (C=O), 163.4 (C-O), 131.6 (Ar-CH), 123.8 (Ar-C), 113.8 (Ar-CH), 55.4 (-OCH₃) | ~3000 (O-H), ~1680 (C=O), ~1605, 1577 (C=C), ~1250 (C-O) |
| 2,6-Dimethylbenzoic acid | 7.2-7.0 (Ar-H), 2.3 (Ar-CH₃)[6] | 174.4 (C=O), 137.9 (Ar-C), 132.8 (Ar-C), 129.5 (Ar-CH), 127.8 (Ar-CH), 20.3 (-CH₃)[7] | Not specified |
| 2,6-Dimethoxybenzoic acid | Not specified | Not specified | ~1700 (C=O), ~1580 (C=C), ~1250 (C-O), ~1100 (C-O)[8] |
Biological Activity and Applications
Specific studies detailing the biological activities of this compound have not been identified. However, derivatives of methoxybenzoic acids are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] For instance, certain derivatives have been shown to induce apoptosis in cancer cells by targeting cell survival signaling pathways.[9]
Given its structure, this compound is a candidate for evaluation in various biological assays. A foundational experiment in drug development is the assessment of cytotoxicity against cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] This protocol provides a general framework for assessing the cytotoxic effects of a test compound.
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured to quantify cell viability.[9]
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile cell culture plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.[9]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[9][11]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[9]
-
Formazan Solubilization: Carefully discard the MTT-containing medium. Add 100-150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.
Conclusion
This compound is a chemical entity with potential applications as a building block in synthetic and medicinal chemistry. While direct experimental data for this compound is scarce, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for structurally related compounds. The protocols and comparative data presented herein are intended to support researchers and drug development professionals in exploring the properties and potential applications of this and other substituted benzoic acid derivatives. Further research is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its pharmacological profile.
References
- 1. srinichem.com [srinichem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 4. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR spectrum [chemicalbook.com]
- 7. 2,6-Dimethylbenzoic acid(632-46-2) 13C NMR [m.chemicalbook.com]
- 8. Benzoic acid, 2,6-dimethoxy-, methyl ester [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Characterization of 2,6-Dimethyl-4-methoxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and potential biological activities of 2,6-dimethyl-4-methoxybenzoic acid and its derivatives. This class of compounds holds interest in medicinal chemistry due to the prevalence of the benzoic acid scaffold in various therapeutic agents. This document details a plausible synthetic route, presents key analytical data in a structured format, and explores potential biological applications, including anticancer and enzyme-inhibiting activities. Methodologies for relevant experiments are provided to facilitate further research and development.
Synthesis
The synthesis of this compound can be achieved through the carboxylation of a Grignard reagent derived from a halogenated precursor. A detailed experimental protocol is outlined below.
Synthesis of this compound from 4-Bromo-3,5-dimethylanisole
A viable synthetic route involves the lithiation of 4-bromo-3,5-dimethylanisole followed by quenching with solid carbon dioxide (dry ice).[1]
Experimental Protocol:
-
Preparation of the Organolithium Reagent: Dissolve 4-bromo-3,5-dimethylanisole (15.79 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (1.6 M in hexane, 15.8 mmol) dropwise over 15 minutes, maintaining the temperature at -78°C.[1]
-
Stir the reaction mixture at -78°C for an additional 15 minutes after the addition is complete.[1]
-
Carboxylation: While maintaining the temperature at -78°C, add a small excess of crushed dry ice to the reaction mixture with vigorous stirring. Continue stirring at this temperature for 20 minutes.[1]
-
Work-up and Isolation: Remove the cooling bath and allow the reaction mixture to warm to room temperature, continuing to stir until the evolution of carbon dioxide ceases.[1]
-
Pour the reaction mixture into 100 mL of ice water and acidify with 6N hydrochloric acid.[1]
-
Separate the organic layer, and extract the aqueous phase with ethyl acetate.[1]
-
Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.[1]
-
Concentrate the solution under reduced pressure to yield the crude product.[1]
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield a white solid.[1]
Yield: This procedure has been reported to yield up to 95% of the desired product.[1]
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for the parent compound and its methyl ester derivative.
This compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Melting Point | 144.5-145 °C[1] |
| Boiling Point | 310.0±37.0 °C (Predicted)[1] |
| pKa | 3.98±0.37 (Predicted)[1] |
Table 1: Physical and Chemical Properties of this compound.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Expected signals: Singlet for methoxy protons (~3.8 ppm), singlets for two methyl groups (~2.2-2.4 ppm), and a singlet for the two aromatic protons (~6.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Expected signals: Carboxylic acid carbonyl carbon (~170-180 ppm), aromatic carbons (quaternary and protonated), methoxy carbon (~55 ppm), and methyl carbons (~20 ppm). |
| IR (cm⁻¹) | Expected characteristic peaks: Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), aromatic C=C stretches (~1600, ~1450 cm⁻¹), and C-O stretches for the methoxy group and carboxylic acid. |
| Mass Spec (m/z) | The (M+H)⁺ peak is reported at m/z 181.[1] |
Table 2: Spectroscopic Data for this compound.
4-Methoxy-2,6-dimethyl-benzoic acid methyl ester
SpectraBase has reported NMR and MS data for the methyl ester derivative of the target compound.[2]
| Technique | Data Source |
| ¹H NMR | SpectraBase ID: LcKlK5DDAyD |
| Mass Spec (GC) | SpectraBase ID: 2bGnlycmqoh |
Table 3: Available Spectroscopic Data for 4-Methoxy-2,6-dimethyl-benzoic acid methyl ester. [2]
Biological Activity and Potential Applications
Benzoic acid and its derivatives are known to exhibit a wide range of biological activities and are scaffolds of interest in drug discovery.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzoic acid derivatives. The cytotoxic effects are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of a compound's potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation, which is widely used to evaluate the cytotoxic effects of chemical compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a derivative of this compound). Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Discard the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation and are considered important targets for cancer therapy. Some benzoic acid derivatives have been investigated as HDAC inhibitors. However, one study reported that dimethoxy benzoic acid (DMBA) did not inhibit HDAC activity.[3] This suggests that the substitution pattern on the benzoic acid ring is critical for HDAC inhibitory activity, and derivatives with hydroxyl groups may be more effective.[3] Further investigation is required to determine the HDAC inhibitory potential of this compound and its derivatives.
Signaling Pathway Visualization
The following diagram illustrates a general workflow for the synthesis and initial biological screening of this compound derivatives.
Caption: Synthetic and screening workflow.
Conclusion
This technical guide consolidates the available information on the characterization of this compound and its derivatives. While a viable synthetic route has been detailed, comprehensive spectroscopic and biological activity data for the parent compound remain limited in publicly accessible literature. The provided experimental protocols for synthesis and biological evaluation, particularly the MTT assay, offer a framework for researchers to further investigate this class of molecules. The potential for anticancer activity, informed by studies on related benzoic acid derivatives, warrants further exploration of this compound and its analogs as potential therapeutic agents. Future research should focus on generating robust spectroscopic data for the parent compound and its key derivatives, as well as conducting systematic in vitro and in vivo studies to elucidate their biological mechanisms of action and therapeutic potential.
References
An In-depth Technical Guide to 2,6-Dimethyl-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-methoxybenzoic acid, a key organic compound with potential applications in various scientific domains. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, and outlines methods for its purification and analysis. The CAS number for this compound is 37934-89-7 .
Chemical and Physical Properties
This compound is a white to yellow solid organic compound.[1] Its core structure consists of a benzoic acid backbone substituted with two methyl groups at positions 2 and 6, and a methoxy group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37934-89-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| Melting Point | 144.5-145 °C | [1] |
| Boiling Point (Predicted) | 310.0 ± 37.0 °C | [1] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.98 ± 0.37 | [1] |
| Appearance | White to yellow solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis
A general and effective procedure for the synthesis of this compound involves the carboxylation of a Grignard reagent derived from 4-bromo-3,5-dimethylanisole.
Experimental Protocol: Synthesis from 4-bromo-3,5-dimethylanisole
This protocol describes the synthesis of this compound from 4-bromo-3,5-dimethylanisole and carbon dioxide.[1]
Materials:
-
4-bromo-3,5-dimethylanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (1.6 M solution in hexane)
-
Dry ice (solid carbon dioxide)
-
6N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate
-
Argon gas
Procedure:
-
Dissolve 4-bromo-3,5-dimethylanisole (3.38 g, 15.79 mmol) in 100 mL of anhydrous THF in a reaction vessel.
-
Cool the reaction mixture to -78 °C under an argon atmosphere.
-
Slowly add n-butyllithium (9.9 mL of a 1.6 M hexane solution, 15.8 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for an additional 15 minutes after the addition is complete.
-
Add a small amount of dry ice to the reaction system and continue stirring at -78 °C for 20 minutes.
-
Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature, continuing to stir until the evolution of carbon dioxide gas ceases.
-
Pour the reaction mixture into 100 mL of ice water and acidify with 6N hydrochloric acid.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases, wash sequentially with saturated saline and deionized water.
-
Dry the combined organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
Yield: The final product, this compound, is obtained as a white solid with a reported yield of 95% (2.7 g).[1]
Diagram 1: Synthesis Workflow
References
Technical Guide: Solubility of 2,6-Dimethyl-4-methoxybenzoic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the solubility of 2,6-Dimethyl-4-methoxybenzoic acid in organic solvents. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this guide provides solubility data for the structurally similar compound, 4-methoxybenzoic acid, as a reference, and presents a detailed experimental protocol for determining the precise solubility of this compound.
Quantitative Solubility Data (Reference Compound: 4-Methoxybenzoic Acid)
While specific data for this compound is unavailable, the following tables summarize the mole fraction solubility (x) of the related compound, 4-methoxybenzoic acid, in various organic solvents at different temperatures. This information can serve as a valuable estimation for solvent selection in experimental design.
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Acetone | Cyclohexanone | Toluene |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | - | - | - |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | - | - | - |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | - | - | - |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | - | - | - |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | - | - | - |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | - | - | - |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | - | - | - |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | - | - | - |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | - | - | - |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | - | - | - |
Note: Data for Acetone, Cyclohexanone, and Toluene at these specific temperatures were not available in the provided search results.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted isothermal shake-flask method coupled with gravimetric or HPLC analysis.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dishes or pre-weighed vials (for gravimetric analysis)
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) (for HPLC analysis)
2.2. Procedure: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the solutions for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.[1] The presence of undissolved solid should be visible throughout this period.
-
-
Sampling and Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved microparticles.[2]
-
2.3. Quantification of Solute Concentration
2.3.1. Gravimetric Method
-
Sample Preparation:
-
Accurately weigh the vial containing the filtered saturated solution.[3]
-
-
Solvent Evaporation:
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[4]
-
-
Calculation:
-
The weight of the empty vial is subtracted from the final weight to determine the mass of the dissolved solute.
-
The mass of the solvent is determined by subtracting the mass of the solute from the initial mass of the solution.
-
Solubility is typically expressed in terms of g/100g of solvent, mg/mL, or mole fraction.
-
2.3.2. HPLC Method
-
Calibration Curve Generation:
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.
References
Spectroscopic Profile of 2,6-Dimethyl-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-4-methoxybenzoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from structurally analogous compounds. This information is intended to serve as a valuable resource for identification, characterization, and as a reference for researchers engaged in drug development and other scientific endeavors.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural features, including the carboxylic acid group, the methoxy substituent, and the dimethylated benzene ring, give rise to a unique spectroscopic fingerprint. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is crucial for its unambiguous identification and for elucidating its role in various chemical and biological processes.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound alongside experimental data for structurally related molecules to provide a comparative context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| This compound (Predicted) | CDCl₃ | ~11-13 (s, 1H, -COOH) , 6.6 (s, 2H, Ar-H) , 3.8 (s, 3H, -OCH₃) , 2.4 (s, 6H, -CH₃) |
| 2,6-Dimethylbenzoic acid | CDCl₃ | ~11.0 (s, 1H, -COOH), 7.2-7.0 (m, 3H, Ar-H), 2.4 (s, 6H, -CH₃) |
| 4-Methoxybenzoic acid | DMSO-d₆ | ~12.7 (s, 1H, -COOH), 7.93 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH₃)[1] |
| 2,6-Dimethoxybenzoic acid | CDCl₃ | ~11.0 (s, 1H, -COOH), 7.3 (t, 1H, Ar-H), 6.6 (d, 2H, Ar-H), 3.9 (s, 6H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| This compound (Predicted) | CDCl₃ | ~173 (C=O) , ~160 (C-OCH₃) , ~138 (C-CH₃) , ~120 (C-COOH) , ~112 (Ar-CH) , ~55 (-OCH₃) , ~20 (-CH₃) |
| 2,6-Dimethylbenzoic acid | CDCl₃ | ~174 (C=O), ~137 (C-CH₃), ~134 (C-COOH), ~130 (Ar-CH), ~128 (Ar-CH), ~20 (-CH₃) |
| 4-Methoxybenzoic acid | DMSO-d₆ | 167.5 (C=O), 163.2 (C-OCH₃), 131.5 (Ar-CH), 123.5 (C-COOH), 114.1 (Ar-CH), 55.8 (-OCH₃) |
| 2,6-Dimethoxybenzoic acid | CDCl₃ | ~168 (C=O), ~158 (C-OCH₃), ~132 (Ar-CH), ~108 (C-COOH), ~105 (Ar-CH), ~56 (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Characteristic Range (cm⁻¹) for Aromatic Carboxylic Acids |
| O-H stretch (Carboxylic acid) | ~3300-2500 (broad) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | ~3100-3000 | 3100-3000 |
| C-H stretch (Aliphatic) | ~2980-2850 | 2980-2850 |
| C=O stretch (Carboxylic acid) | ~1710-1680 | 1725-1680 |
| C=C stretch (Aromatic) | ~1600, ~1475 | ~1600, ~1475 |
| C-O stretch (Carboxylic acid & Ether) | ~1300-1200, ~1100-1000 | 1320-1210 (Carboxylic acid), 1275-1200 (Aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 163 | [M - OH]⁺ |
| 135 | [M - COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
-
MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion (e.g., 200).
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.
Caption: General workflow for spectroscopic analysis.
This diagram outlines the process from sample preparation through data acquisition and analysis to the final structural confirmation of the compound.
References
Technical Guide to the Crystal Structure of 2,6-Dimethyl-4-methoxybenzoic Acid and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the crystal structure of 2,6-Dimethyl-4-methoxybenzoic acid. A thorough search of crystallographic databases and scientific literature reveals that, to date, the crystal structure of this compound has not been experimentally determined or published. In the absence of direct data, this guide provides a comprehensive analysis of the crystal structures of two closely related analogs: 2,6-Dimethylbenzoic acid and the polymorphic forms of 2,6-Dimethoxybenzoic acid . By presenting their crystallographic data, experimental protocols, and structural features, this document aims to provide valuable comparative insights for researchers interested in the solid-state properties of substituted benzoic acids.
Crystal Structure of 2,6-Dimethylbenzoic Acid
The crystal structure of 2,6-Dimethylbenzoic acid has been determined by three-dimensional X-ray methods. The molecules form hydrogen-bonded dimers, a common feature for carboxylic acids. A significant structural characteristic is the steric hindrance caused by the two methyl groups at the ortho positions, which forces the carboxyl group to rotate out of the plane of the benzene ring.
Crystallographic Data
The following table summarizes the key crystallographic parameters for 2,6-Dimethylbenzoic acid.[1]
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Unit Cell Dimensions | |
| a | 15.24 Å |
| b | 4.04 Å |
| c | 13.16 Å |
| α, γ | 90° |
| β | 94.8° |
| Volume | 806.5 ų |
| Z | 4 |
| Density (calculated) | 1.227 g/cm³ |
| Angle between carboxyl group and benzene ring | 53° 31' |
Experimental Protocols
Synthesis and Crystallization: A sample of highly purified 2,6-dimethylbenzoic acid can be obtained commercially or synthesized.[2] Colorless, prismatic crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution in an ethanol-chloroform mixture at room temperature.
X-ray Diffraction Analysis: The crystal structure was solved using Patterson methods and refined by Fourier and differential Fourier syntheses.[1] The cell dimensions were determined from rotation and equatorial layer line Weissenberg photographs.
Experimental workflow for the crystal structure determination of 2,6-Dimethylbenzoic acid.
Crystal Structure of 2,6-Dimethoxybenzoic Acid Polymorphs
2,6-Dimethoxybenzoic acid is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III.[3][4] These forms exhibit different molecular conformations and hydrogen bonding patterns.[5]
-
Form I is the most stable polymorph and features an anti-planar conformation of the carboxylic acid group, forming hydrogen-bonded chains (catemer synthon).[3][5]
-
Forms II and III are metastable and contain molecules in a syn-planar conformation, leading to the formation of carboxylic acid homodimers.[3][5]
Crystallographic Data of 2,6-Dimethoxybenzoic Acid Polymorphs
The following table summarizes the crystallographic data for the known polymorphs of 2,6-Dimethoxybenzoic acid.[3][6]
| Parameter | Form I | Form II | Form III |
| Chemical Formula | C₉H₁₀O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol | 182.17 g/mol |
| Crystal System | Orthorhombic | Tetragonal | Monoclinic |
| Space Group | P2₁2₁2₁ | P4₁2₁2 | P2₁/c |
| Unit Cell Dimensions | |||
| a | - | 8.1423 Å | - |
| b | - | 8.1423 Å | - |
| c | - | 27.6814 Å | - |
| α, γ | 90° | 90° | 90° |
| β | 90° | 90° | - |
| Volume | - | 1835.20 ų | - |
| Z | - | 8 | - |
Note: Detailed unit cell parameters for Form I and Form III are available in the cited literature but are not fully provided in the search results abstracts.
Experimental Protocols for Polymorph Screening
Crystallization Methods: The different polymorphs of 2,6-Dimethoxybenzoic acid can be obtained through various crystallization techniques:[3]
-
Evaporation Crystallization: 30–50 mg of the compound is dissolved in 2 to 3 mL of a solvent and allowed to evaporate at controlled temperatures (e.g., 5, 25, and 50 °C).[3]
-
Cooling Crystallization: The compound is dissolved in a selected solvent at an elevated temperature (40 to 80 °C), filtered, and then cooled to a lower temperature (e.g., 5 °C).[3]
-
Crystallization with Additives: The polymorphic outcome can be influenced by the presence of additives such as surfactants and polymers during crystallization.[3]
Characterization: The resulting solid forms are typically characterized using Powder X-ray Diffraction (PXRD) to identify the polymorphic form.[3]
General workflow for the screening of 2,6-Dimethoxybenzoic acid polymorphs.
Molecular Structures
The following diagrams illustrate the molecular structures of 2,6-Dimethylbenzoic acid and 2,6-Dimethoxybenzoic acid.
Molecular structures of the analyzed benzoic acid analogs.
Conclusion
While the crystal structure of this compound remains undetermined, analysis of its close structural analogs, 2,6-Dimethylbenzoic acid and 2,6-Dimethoxybenzoic acid, provides significant insights into the likely solid-state behavior of this class of compounds. The steric effects of the ortho-substituents play a crucial role in determining the conformation of the carboxylic acid group relative to the benzene ring. Furthermore, the existence of polymorphism in 2,6-Dimethoxybenzoic acid suggests that this compound may also exhibit multiple crystalline forms. The experimental protocols outlined in this guide can serve as a foundation for future studies aimed at crystallizing and structurally characterizing this compound.
References
theoretical studies of 2,6-Dimethyl-4-methoxybenzoic acid molecular structure
An In-depth Technical Guide on the Theoretical Molecular Structure of 2,6-Dimethyl-4-methoxybenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound. Due to the limited availability of specific published theoretical studies on this molecule, this document outlines the established computational methodologies and presents a framework for such an investigation, drawing parallels from studies on structurally related compounds such as 2,4-dimethylbenzoic acid and other benzoic acid derivatives.[1]
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its biological activity and designing novel applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular properties and complementing experimental data.[1]
Computational Methodology
The theoretical investigation of this compound's molecular structure would typically involve the following computational protocol, which is a standard approach for molecules of similar size and complexity.[1][2]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to determine the lowest energy conformation. This is crucial as the spatial arrangement of atoms dictates the molecule's properties.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is the most common and reliable method for such studies. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional that provides a good balance between accuracy and computational cost.[1] Another functional that has shown good results for similar molecules is MPW1PW91.[1]
-
Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. The Pople-style basis set, 6-311++G(d,p), is a common choice for organic molecules as it includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1][2]
-
Software: The calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Conformational Analysis: A conformational search may be performed to identify the global minimum energy structure, especially considering the rotational freedom of the methoxy and carboxylic acid groups.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis also confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, the vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the computed frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.
-
Vibrational Mode Assignment: The calculated vibrational modes are assigned to specific molecular motions (e.g., C-H stretch, C=O stretch) by visualizing the atomic displacements for each frequency.
NMR Chemical Shift Calculation
Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of the nuclei.
Protocol:
-
NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[1] This calculation is performed on the optimized geometry.
-
Level of Theory: The same DFT method and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) are typically employed.[1]
-
Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.
Predicted Molecular Structure Data
The following tables present the expected format and type of quantitative data that would be obtained from the theoretical calculations described above. The numerical values are placeholders and would need to be generated from actual quantum chemical calculations.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Bond Length (Å) |
| C1-C2 | |
| C2-C3 | |
| C3-C4 | |
| C4-C5 | |
| C5-C6 | |
| C6-C1 | |
| C1-C(OOH) | |
| C=O | |
| C-OH | |
| O-H | |
| C4-O(CH3) | |
| O-CH3 | |
| C2-C(H3) | |
| C6-C(H3) |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Bond Angle (°) |
| C6-C1-C2 | |
| C1-C2-C3 | |
| C2-C3-C4 | |
| C3-C4-C5 | |
| C4-C5-C6 | |
| C5-C6-C1 | |
| C2-C1-C(OOH) | |
| C1-C(OOH)=O | |
| C1-C(OOH)-OH | |
| C(O)-O-H | |
| C3-C4-O(CH3) | |
| C4-O-CH3 | |
| C1-C2-C(H3) | |
| C1-C6-C(H3) |
Table 3: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Dihedral Angle (°) |
| C6-C1-C2-C3 | |
| C2-C1-C(OOH)=O | |
| O=C-O-H | |
| C5-C4-O-CH3 | |
| C1-C2-C(H3)-H | |
| C1-C6-C(H3)-H |
Predicted Spectroscopic Data
The following tables illustrate how the predicted vibrational and NMR spectroscopic data would be presented.
Table 4: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹, scaled) | Intensity | Vibrational Assignment |
| O-H stretch | ||
| C-H stretch (aromatic) | ||
| C-H stretch (methyl) | ||
| C=O stretch | ||
| C=C stretch (aromatic) | ||
| C-O stretch | ||
| C-H bend | ||
| O-H bend |
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ||
| C2 | ||
| C3 | ||
| C4 | ||
| C5 | ||
| C6 | ||
| C(OOH) | ||
| O-H | ||
| O-CH3 | ||
| C2-CH3 | ||
| C6-CH3 | ||
| H3 (on C3) | ||
| H5 (on C5) | ||
| H (on O-H) | ||
| H (on O-CH3) | ||
| H (on C2-CH3) | ||
| H (on C6-CH3) |
Visualizations
Molecular Structure
A 2D representation of the molecular structure of this compound provides a clear overview of the atomic connectivity.
Caption: 2D structure of this compound.
Computational Workflow
The following diagram illustrates the logical flow of the theoretical investigation into the molecular structure of this compound.
Caption: Workflow for theoretical molecular structure analysis.
Conclusion
Theoretical studies provide a powerful and cost-effective means to investigate the molecular structure and properties of compounds like this compound. The computational protocols outlined in this guide, centered around Density Functional Theory, are well-established for generating reliable data on molecular geometry, vibrational spectra, and NMR chemical shifts. While specific theoretical data for the title compound is not yet prevalent in the literature, the framework presented here offers a robust starting point for future research endeavors. The resulting data will be invaluable for understanding its chemical behavior and for guiding the development of new applications in pharmacology and materials science.
References
An In-depth Technical Guide to 2,6-Dimethyl-4-methoxybenzoic Acid: From Synthesis to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-methoxybenzoic acid (CAS No. 37934-89-7), a substituted aromatic carboxylic acid. While the specific historical discovery of this compound is not extensively documented in readily accessible literature, this document explores its synthesis, physicochemical properties, and potential applications within the broader context of benzoic acid derivatives. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Historical Context
Benzoic acid and its derivatives have been a cornerstone of organic chemistry since the 16th century, with the parent compound first isolated from gum benzoin. The systematic study of its structure and reactivity by chemists like Liebig and Wöhler in the 19th century paved the way for the synthesis and investigation of a vast array of substituted benzoic acids. These compounds have found applications in diverse fields, from food preservation to the synthesis of pharmaceuticals and polymers.
The 2,6-disubstituted benzoic acids, in particular, present unique chemical properties due to the steric hindrance around the carboxylic acid group, which can influence their reactivity and biological activity. While the precise date and discoverer of this compound are not prominently recorded, its emergence likely stems from the broader exploration of substituted benzoic acids in the 20th century, driven by the quest for new molecules with specific electronic and steric properties for use in drug discovery and materials science.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 37934-89-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | Solid | [1] |
| InChI Key | GFWRERVOFRPXKB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)O)C)OC | [1] |
Synthesis of this compound
While the historical first synthesis is not clearly documented, modern organic synthesis provides several viable routes to this compound. A plausible and commonly employed strategy involves the carboxylation of a suitable Grignard reagent derived from a substituted anisole.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound starting from 3,5-dimethylanisole.
Materials:
-
3,5-Dimethylanisole
-
Magnesium turnings
-
Iodine (catalyst)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
1,2-Dibromoethane (activator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a small amount of dry diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethyl-2-methoxybenzene (which can be synthesized from 3,5-dimethylanisole via bromination) in dry diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing. If the reaction does not start, a few drops of 1,2-dibromoethane can be added as an activator.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Crush a sufficient quantity of dry ice and place it in a separate large beaker or flask.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
-
Work-up and Isolation:
-
Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
-
Synthetic Workflow Diagram
Potential Applications and Future Directions
While specific, large-scale industrial applications of this compound are not widely reported, its structure suggests several areas of potential interest for researchers:
-
Pharmaceutical Intermediate: As a substituted benzoic acid, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid can be exploited to control the conformation of target molecules.
-
Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals and polymers. The specific substitution pattern of this molecule could be investigated for its influence on the properties of such materials.
-
Flavor and Fragrance: Some benzoic acid derivatives have applications in the flavor and fragrance industry. Although not documented for this specific compound, it represents a potential area of exploration.
Further research is needed to fully elucidate the biological activities and material properties of this compound and its derivatives.
Conclusion
This compound is a fascinating molecule whose full potential is yet to be unlocked. While its historical origins are not as clearly defined as some of its more famous relatives in the benzoic acid family, modern synthetic methods make it accessible for further study. This guide provides a foundational understanding of its synthesis and properties, intended to empower researchers to explore its applications in drug discovery, materials science, and beyond. The unique combination of steric and electronic features in its structure makes it a compelling target for future investigation.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the natural occurrence of benzoic acid derivatives, with an initial focus on 2,6-Dimethyl-4-methoxybenzoic acid. However, a comprehensive review of scientific literature indicates that this compound is primarily a synthetic compound, with no substantive evidence of its natural occurrence. Therefore, this guide pivots to an in-depth examination of its structurally related, naturally occurring analogs. These include various methoxy- and dimethyl-substituted benzoic acids that have been isolated from a range of biological sources.
This document provides a detailed overview of the natural sources, quantitative data, experimental protocols for isolation and analysis, and biosynthetic pathways of these related compounds. The information is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific fields.
Naturally Occurring Analogs of this compound
Several benzoic acid derivatives with methoxy and dimethyl substitutions have been identified in nature. These compounds are found in a variety of organisms, including plants, fungi, and lichens.
Key Naturally Occurring Related Compounds:
-
4-Methoxybenzoic acid (p-Anisic acid): A widely distributed phenolic compound found in several aromatic plants, such as anise and fennel[1][2].
-
2,6-Dimethoxybenzoic acid: This compound has been reported in plant species such as Dianthus caryophyllus, Curculigo orchioides, and Molineria capitulata[3].
-
2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid: This derivative has been identified in the lichen Parmotrema reticulatum.
-
2,3-Dihydroxy-4-methoxybenzoic acid: Found in sweet cherry fruits (Prunus avium), with its methyl ester derivative isolated from the root bark of Dichrostachys cinerea[4].
-
2-Methoxybenzoic acid (o-Anisic acid): Detected in various food sources, including adzuki beans, malabar spinach, kombu, medlars, and walnuts.
-
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Isolated from the lichen Parmotrema mesotropum[5].
Data Presentation
The following table summarizes the quantitative data available for the natural occurrence of these benzoic acid derivatives.
| Compound | Natural Source | Plant/Organism Part | Concentration | Analytical Method | Reference |
| 4-Methoxybenzoic acid (p-Anisic acid) | Foeniculum vulgare (Fennel) | Seed | 8.01% of methanolic extract (as Benzaldehyde, 4-methoxy-) | GC-MS | [1] |
| Rosaceae Family Plants | Leaf | 0.334–3.442 mg/g dry weight | Not Specified | [1] | |
| p-Hydroxybenzoic acid * | Vanilla planifolia (Cured Beans) | Bean | 0.38 ± 0.05 g/100 g dry matter | HPLC | [1] |
| Benzoic Acid | Vaccinium (Cranberry) | Fruit | 4.7 g/kg fresh weight | GC-MS | [6] |
| p-Coumaric Acid | Vaccinium (Cranberry) | Fruit | 0.25 g/kg fresh weight | GC-MS | [6] |
| Sinapic Acid | Vaccinium (Cranberry) | Fruit | 0.21 g/kg fresh weight | GC-MS | [6] |
*Data for p-hydroxybenzoic acid is provided as a related compound found in vanilla; specific quantitative data for 4-methoxybenzoic acid was not available in the cited literature[1].
Experimental Protocols
Detailed methodologies for the extraction, separation, and identification of these compounds are crucial for their study. The following are representative protocols.
Protocol 1: Ultrasonic-Assisted Extraction of Methoxybenzoic Acids from Plant Material
This protocol is a general procedure for extracting phenolic compounds, including methoxybenzoic acids, from dried plant material[1].
Objective: To extract phenolic compounds from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., anise seeds, fennel seeds)
-
70-80% aqueous ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Sample Preparation: Weigh approximately 10 g of the finely powdered plant material.
-
Extraction:
-
Place the powdered sample in a flask and add 100 mL of 70% ethanol (1:10 g/mL solid-to-liquid ratio).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature.
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Decant the supernatant and filter it through filter paper[1].
-
-
Concentration: Concentrate the filtered extract using a rotary evaporator at 40-50°C under reduced pressure to remove the solvent.
-
Storage: Store the crude extract at -20°C for further analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Benzoic Acid Derivatives
This protocol outlines a general method for the separation and quantification of benzoic acid derivatives in a plant extract using HPLC with a Photodiode Array (PDA) or UV detector[1][7].
Objective: To separate and quantify specific benzoic acid derivatives in a plant extract.
Materials and Equipment:
-
HPLC system with a PDA or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical standards of the target benzoic acid derivatives
-
HPLC-grade acetonitrile and water
-
Formic acid or acetic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Standard Preparation: Prepare a stock solution of the analytical standard in methanol (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase[1].
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C[7].
-
Detection Wavelength: Monitor at the maximum absorbance of the target compound (e.g., ~254 nm for 4-methoxybenzoic acid)[1].
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: linear gradient to 40% B
-
25-30 min: linear gradient to 95% B
-
30-35 min: hold at 95% B
-
35-40 min: return to initial conditions and equilibrate[4].
-
-
-
Quantification: Identify the peaks in the sample chromatogram by comparing retention times with the standards. Quantify the compounds using a calibration curve generated from the standards[1].
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Benzoic Acid Derivatives
This protocol is for the identification and quantification of free and bound benzoic and phenolic acids in fruit, such as cranberries, after derivatization[6][8].
Objective: To identify and quantify benzoic acid derivatives using GC-MS.
Materials and Equipment:
-
GC-MS system
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Derivatization reagent (e.g., BSTFA + TMCS)
-
Internal standard (e.g., benzoic acid-d5)
Procedure:
-
Extraction:
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add the derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)) and heat to form trimethylsilyl (TMS) derivatives[8].
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to achieve separation of the derivatives.
-
Identify compounds based on their retention times and mass spectra by comparison with a library of standards[6].
-
Quantify using the total ion current (TIC) or selected ion monitoring (SIM) with an internal standard[6][9].
-
Biosynthetic Pathways
Benzoic acids in plants are synthesized through the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine[10][11][12].
General Phenylpropanoid and Benzoic Acid Pathway
The biosynthesis of benzoic acid from L-phenylalanine involves the shortening of the C3 side chain. This occurs via a β-oxidative or a non-β-oxidative pathway[11]. The following diagram illustrates the core β-oxidative pathway.
Caption: Generalized β-oxidative pathway for benzoic acid biosynthesis in plants.
Hypothetical Biosynthetic Pathway for 2,3-Dihydroxy-4-methoxybenzoic Acid
While the specific pathway for many substituted benzoic acids is not fully elucidated, a plausible route can be proposed based on known enzymatic reactions in plant secondary metabolism, such as hydroxylation and O-methylation[4][13].
Caption: Hypothetical biosynthetic pathway for 2,3-Dihydroxy-4-methoxybenzoic acid.
Conclusion
While this compound does not appear to be a naturally occurring compound, a variety of structurally similar methoxy- and dimethyl-substituted benzoic acids are found in nature. This technical guide provides a consolidated resource on these natural analogs, covering their sources, available quantitative data, and detailed experimental protocols for their extraction and analysis. The elucidation of the biosynthetic pathways for these compounds is an ongoing area of research, with the phenylpropanoid pathway serving as the primary route. The information presented herein is intended to support further investigation into the chemistry, biology, and potential applications of this class of natural products for researchers and professionals in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 3. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogres.com [phcogres.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Enigmatic Profile of 2,6-Dimethyl-4-methoxybenzoic Acid: A Review of Its Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with a unique structural arrangement that suggests potential for diverse applications in chemical synthesis and drug discovery. However, a comprehensive review of the scientific literature reveals a notable scarcity of published data specifically detailing its biological activities or its role as a key intermediate in the synthesis of complex molecules. This technical guide aims to provide an in-depth overview of this compound by consolidating its known properties and exploring the potential applications inferred from the activities of its structural analogs. By examining the synthesis and biological profiles of closely related compounds, we can illuminate promising avenues for future research and development involving this intriguing molecule.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound is provided in the table below. This information is crucial for its identification, handling, and use in a laboratory setting.
| Property | Value |
| CAS Number | 37934-89-7 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| Physical Form | Solid |
| Purity | 98% |
| Storage Temperature | Room Temperature (in a dry, sealed container) |
| InChI Code | 1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
| InChI Key | GFWRERVOFRPXKB-UHFFFAOYSA-N |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Data sourced from commercial supplier information.
Synthesis of Structurally Related Compounds
Potential Applications Based on Structural Analogs
The potential applications of this compound can be inferred from the known activities of its structural analogs, namely 4-methoxybenzoic acid (p-anisic acid) and 2,6-dimethylbenzoic acid.
Insights from 4-Methoxybenzoic Acid (p-Anisic Acid)
4-Methoxybenzoic acid is a versatile intermediate in the pharmaceutical industry, serving as a building block for a variety of active pharmaceutical ingredients (APIs).[2][3] Its derivatives have shown a broad spectrum of biological activities.
Table of Biological Activities of 4-Methoxybenzoic Acid Derivatives
| Biological Activity | Compound/Derivative | Cell Line/Model | Key Findings | Reference |
| Anticancer | 4-hydroxy-3-methoxybenzoic acid methyl ester | Prostate cancer cells | Inhibits Akt/NFκB cell survival signaling pathway, inducing apoptosis. | [4] |
| Anti-inflammatory | 2-hydroxy-4-methoxy benzoic acid (HMBA) | Male Wistar rats (CCl4-induced hepatotoxicity) | Reduced serum transaminases, hepatic lipid peroxidation, and inflammatory cytokines (TNF-α, IL-1β, IL-6). | [5] |
| Antioxidant | 2-hydroxy-4-methoxy benzoic acid (HMBA) | Male Wistar rats | Restoration of total glutathione. | [5] |
| Anxiolytic | p-Anisic acid | Mice (elevated plus maze test) | Showed independent anti-anxiety effects at 10-30 mg/kg. | [6] |
| Antidiabetic | p-Anisic acid | STZ-HFD induced T2DM rats | Significant blood sugar-lowering effect at 25-100 mg/kg. | [6] |
A notable mechanism of action for derivatives of 4-methoxybenzoic acid is the inhibition of the Akt/NFκB signaling pathway, which is crucial for cell survival and is often dysregulated in cancer.
Insights from 2,6-Dimethylbenzoic Acid
2,6-Dimethylbenzoic acid is recognized as a useful intermediate in the preparation of anti-inflammatory and antirheumatic agents.[7] Its primary application lies in organic synthesis, where the carboxylic acid group can be transformed into various other functional groups to build more complex molecules.
A Promising Lead: Analogs of Diffractaic Acid in Cancer Research
Recent research into the synthesis of analogs of diffractaic acid, a lichen secondary metabolite, has shed light on a potential application for compounds structurally similar to this compound. Specifically, the synthesis of 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid has been reported as part of a study to develop potent inhibitors of colorectal cancer stem cell traits.
Synthesis of a Diffractaic Acid Analog
| Reactant | Product | Reagents and Conditions | Yield |
| Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid | KOH, MeOH, reflux for 48h, followed by acidification with 1 N HCl. | 78% |
This finding suggests that derivatives of this compound could be valuable candidates for the development of novel anticancer agents.
General Experimental Protocols
Due to the limited specific data for this compound, the following represents a generalized workflow for the biological evaluation of a novel benzoic acid derivative, based on common assays used for its analogs.
MTT Assay for Cell Viability
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: Metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
-
Conclusion
While direct applications of this compound are not extensively documented in publicly available research, its chemical structure, combined with the known biological activities and synthetic utility of its close analogs, suggests significant potential. The demonstrated anticancer, anti-inflammatory, and other pharmacological properties of related methoxy and dimethyl substituted benzoic acids provide a strong rationale for further investigation into this compound. In particular, its potential as a scaffold for the development of novel therapeutics, especially in the area of oncology, warrants exploration. This technical guide serves as a foundational resource for researchers, highlighting the current knowledge gaps and pointing towards promising directions for future studies that could unlock the full potential of this compound.
References
- 1. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2,6-Dimethylbenzoic acid | 632-46-2 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 2,6-Dimethyl-4-methoxybenzoic Acid in Medicinal Chemistry: A Scoping Note and Protocols
Disclaimer: Direct applications of 2,6-Dimethyl-4-methoxybenzoic acid in medicinal chemistry are not extensively documented in publicly available literature. This document, therefore, presents a prospective application based on the established roles of structurally similar benzoic acid derivatives. The protocols and pathways described herein are illustrative and intended to guide potential research directions.
Introduction
This compound is a substituted aromatic carboxylic acid. While its direct biological activities are not widely reported, its structural features suggest its potential as a valuable scaffold or building block in drug discovery. The benzoic acid moiety is a common feature in many approved drugs, and the substitution pattern of this particular molecule—with two ortho-methyl groups and a para-methoxy group—can impart specific conformational and electronic properties to its derivatives. These properties can be exploited to achieve selective interactions with biological targets.
This application note explores the prospective use of this compound as a scaffold for the synthesis of novel kinase inhibitors, a well-established class of therapeutic agents, particularly in oncology.
Application Note: this compound as a Scaffold for Kinase Inhibitors
Background:
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[2] A significant number of approved kinase inhibitors are small molecules that compete with ATP for binding to the kinase active site.[2] Many of these inhibitors feature a core scaffold that can be derivatized to optimize potency, selectivity, and pharmacokinetic properties. Substituted benzoic acids are frequently employed as such scaffolds.
Rationale for Use:
The 2,6-dimethyl substitution pattern on the phenyl ring of this compound can enforce a non-planar conformation in its amide or ester derivatives. This steric hindrance can be advantageous in achieving selectivity for a particular kinase, as the induced torsional angle may favor binding to a specific conformation of the target protein while preventing interaction with off-target kinases. The 4-methoxy group can serve as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic properties of the molecule.
Hypothetical Drug Discovery Workflow:
A drug discovery program utilizing this compound could begin with its use as a core fragment for the synthesis of a library of amide derivatives. These derivatives would be screened against a panel of kinases to identify initial hits. Subsequent optimization would involve modifying the amine portion of the molecule to improve potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of a Library of N-substituted 2,6-Dimethyl-4-methoxybenzamides
Objective: To synthesize a diverse library of amide derivatives of this compound for biological screening.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
A diverse set of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,6-dimethyl-4-methoxybenzoyl chloride. Use this directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 2,6-dimethyl-4-methoxybenzamide.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compounds using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of the synthesized benzamide derivatives against a target kinase.
Materials:
-
Synthesized benzamide derivatives dissolved in DMSO
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
-
Assay Setup:
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the serially diluted test compounds to the wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Quantitative Data
As there is no direct experimental data for the medicinal chemistry applications of this compound in the literature, a table of hypothetical IC50 values is presented below to illustrate how such data would be structured.
| Compound ID | Amine Substituent | Target Kinase | IC50 (nM) |
| DMBA-001 | 4-Anilinopiperidine | Kinase X | 5,200 |
| DMBA-002 | 3-Aminopyridine | Kinase X | 1,500 |
| DMBA-003 | N-Methylbenzylamine | Kinase X | >10,000 |
| DMBA-004 | 4-(Trifluoromethyl)aniline | Kinase X | 850 |
| DMBA-005 | 2-Amino-5-chloropyrimidine | Kinase X | 350 |
Visualizations
Caption: Synthetic workflow for the preparation of benzamide derivatives.
References
Applications of 2,6-Dimethyl-4-methoxybenzoic Acid in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct catalytic applications of 2,6-dimethyl-4-methoxybenzoic acid are not extensively documented in publicly available literature, its structural features—a sterically hindered carboxylic acid moiety combined with an electron-donating methoxy group—suggest significant potential in the design of novel ligands and organocatalysts. The ortho-dimethyl substitution can enforce specific coordination geometries and create a unique steric environment around a metal center, potentially leading to enhanced selectivity in catalytic transformations. The para-methoxy group, being electron-donating, can modulate the electronic properties of a catalytic system.
This document outlines potential applications of this compound in catalysis, drawing parallels from structurally related benzoic acid derivatives. The provided protocols are generalized frameworks intended to serve as a starting point for researchers exploring the catalytic potential of this compound.
Application Note 1: A Sterically Hindered Ligand for Enhanced Selectivity in Cross-Coupling Reactions
The presence of two methyl groups ortho to the carboxylate function in this compound makes it a bulky ligand. In transition metal catalysis, such steric hindrance can be advantageous. For instance, in palladium-catalyzed cross-coupling reactions, bulky ligands can promote reductive elimination, which is often the product-forming step, and can also influence regioselectivity and stereoselectivity. A plausible application is in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions where the ligand's steric profile could favor the formation of a desired isomer or prevent catalyst deactivation.
A hypothetical palladium complex incorporating the 2,6-dimethyl-4-methoxybenzoate ligand could facilitate challenging cross-coupling reactions by creating a sterically demanding environment that favors the coupling of bulky substrates.
Experimental Protocols
Protocol 1: Synthesis of a Bis(2,6-dimethyl-4-methoxybenzoato)palladium(II) Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with 2,6-dimethyl-4-methoxybenzoate ligands.
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.2 equivalents) and sodium carbonate (2.5 equivalents) in a mixture of toluene and deionized water (10:1 v/v).
-
Stir the mixture vigorously at room temperature for 30 minutes to form the sodium salt of the benzoic acid.
-
In a separate Schlenk flask, dissolve palladium(II) acetate (1 equivalent) in anhydrous toluene.
-
Slowly add the palladium(II) acetate solution to the aqueous solution of the sodium 2,6-dimethyl-4-methoxybenzoate via cannula transfer.
-
Heat the resulting biphasic mixture to 80°C and stir vigorously for 12 hours. The organic layer should change color, indicating the formation of the palladium complex.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with deionized water (3 x 20 mL) to remove any unreacted sodium salt and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude palladium complex.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for testing the catalytic activity of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Synthesized Bis(2,6-dimethyl-4-methoxybenzoato)palladium(II) complex
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) as a base
-
Toluene/water (4:1 v/v) as the solvent system
-
Inert atmosphere (nitrogen or argon)
-
Standard reaction vials and heating block
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the synthesized palladium complex (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the toluene/water solvent system (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 100°C for the specified reaction time (e.g., 2-24 hours), with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Quantitative data from catalytic experiments should be systematically recorded for comparison.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Visualizations
Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for synthesis of a palladium complex and its use in catalysis.
Application Note 2: A Novel Linker for Metal-Organic Frameworks (MOFs) with Potential Catalytic Sites
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs, including their pore size, shape, and chemical environment, can be tuned by the choice of the linker. 4-Methoxybenzoic acid is a known linker for MOF synthesis.[1] The introduction of dimethyl groups at the 2 and 6 positions, as in this compound, would significantly alter the geometry of the resulting MOF. This steric hindrance could lead to the formation of MOFs with larger, more open pore structures or frustrated coordination environments that could serve as active catalytic sites. Such MOFs could be investigated for applications in gas-phase catalysis or as catalysts for reactions involving bulky substrates.
Protocol 3: General Solvothermal Synthesis of a MOF using this compound
This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound (e.g., 0.5 mmol) and the metal salt (e.g., 0.25 mmol, for a 2:1 linker-to-metal ratio) in a mixture of DMF and ethanol (e.g., 10 mL of a 1:1 v/v mixture).
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 100-150 °C).
-
Maintain the temperature for 24-72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF, if formed, can be collected by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove residual reactants.
-
Dry the crystals under vacuum or in a low-temperature oven.
-
Characterize the resulting material using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption measurements.
Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.
Disclaimer: The applications and protocols described herein are hypothetical and based on the chemical principles of related compounds. Researchers should conduct a thorough literature search and risk assessment before undertaking any new experimental work.
References
Application Notes and Protocols: 2,6-Dimethyl-4-methoxybenzoic Acid as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection and application of protecting groups are paramount. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent undesired side reactions. The 2,6-dimethyl-4-methoxybenzoyl (DMBA) group emerges as a specialized protecting group for alcohols, offering unique advantages in terms of its introduction and, most notably, its selective removal under specific oxidative conditions.
The steric hindrance provided by the two ortho-methyl groups renders the corresponding DMBA esters resistant to a variety of nucleophilic and basic conditions. Furthermore, the electron-donating methoxy group at the para position facilitates a mild oxidative cleavage, providing an orthogonal deprotection strategy to many other common alcohol protecting groups. These characteristics make the DMBA group a valuable tool for the synthesis of complex molecules where tailored protection and deprotection schemes are essential.
These application notes provide a comprehensive overview of the use of 2,6-dimethyl-4-methoxybenzoic acid for the protection of alcohols, complete with detailed experimental protocols for protection and deprotection, and a summary of expected reactivity based on analogous systems.
Data Presentation
The following tables summarize the generalized reaction conditions for the protection of alcohols as DMBA esters and their subsequent deprotection. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Generalized Conditions for Protection of Alcohols as DMBA Esters
| Method | Reagents | Solvent | Base | Temperature | Typical Reaction Time |
| Acid Chloride Method | 2,6-Dimethyl-4-methoxybenzoyl chloride, Alcohol (1.0 eq.) | Dichloromethane (DCM) | Pyridine or Et₃N (1.5 eq.) | 0 °C to rt | 2-12 hours |
| Coupling Agent Method | This compound, Alcohol (1.0 eq.), DCC/EDC, DMAP | Dichloromethane (DCM) | - | 0 °C to rt | 4-24 hours |
Table 2: Generalized Conditions for Deprotection of DMBA Esters
| Method | Reagents | Solvent System | Temperature | Typical Reaction Time |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5-2.5 eq.) | DCM / H₂O (18:1) | Room Temperature | 1-6 hours |
| Strong Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to rt | 1-4 hours |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethyl-4-methoxybenzoyl Chloride
This protocol describes the preparation of the activated acid chloride from this compound, a necessary precursor for the protection of alcohols.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess reagent.
-
The resulting crude 2,6-dimethyl-4-methoxybenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Protection of a Primary Alcohol using 2,6-Dimethyl-4-methoxybenzoyl Chloride
This protocol provides a general procedure for the esterification of a primary alcohol.
Materials:
-
Primary alcohol
-
2,6-Dimethyl-4-methoxybenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add anhydrous pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution and cool to 0 °C.
-
Slowly add a solution of 2,6-dimethyl-4-methoxybenzoyl chloride (1.2 eq.) in anhydrous DCM to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected alcohol.
Protocol 3: Deprotection of a DMBA-Protected Alcohol via Oxidative Cleavage
This protocol is based on the successful cleavage of the analogous 2,6-dimethoxybenzyl esters and is expected to be effective for DMBA esters.[1]
Materials:
-
DMBA-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMBA-protected alcohol (1.0 eq.) in a mixture of DCM and water (typically 18:1 v/v).
-
To the stirred solution, add DDQ (1.5-2.5 eq.) portion-wise at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (to remove the DDQ hydroquinone byproduct) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Visualizations
Diagram 1: Protection of an Alcohol with 2,6-Dimethyl-4-methoxybenzoyl Chloride
Caption: Workflow for the protection of an alcohol using DMBA-Cl.
Diagram 2: Deprotection of a DMBA-Protected Alcohol using DDQ
Caption: Workflow for the deprotection of a DMBA-protected alcohol.
Diagram 3: Proposed Mechanism of DDQ-Mediated Deprotection
Caption: Proposed mechanism for the oxidative cleavage of DMBA esters by DDQ.[2]
References
Application Notes and Protocols for the Synthesis of 2,6-Dimethyl-4-methoxybenzoic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethyl-4-methoxybenzoic acid and its derivatives are of interest in medicinal chemistry and organic synthesis due to their structural motifs. The following protocol outlines a robust and adaptable method for the synthesis of the parent acid, primarily based on the well-established Grignard reaction. This method involves the formation of a Grignard reagent from a halogenated precursor, followed by carboxylation with carbon dioxide. Additionally, a protocol for the conversion of the synthesized benzoic acid into its corresponding acyl chloride, a versatile intermediate for further derivatization, is provided.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation. The general strategy involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, followed by an acidic workup to yield the carboxylic acid.
A plausible synthetic route starts from a suitable halogenated precursor, such as 1-bromo-2,6-dimethyl-4-methoxybenzene. The Grignard reagent is prepared by reacting this precursor with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2] This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final product, this compound.[3]
For the synthesis of derivatives, the resulting benzoic acid can be converted to the more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound starting from 1-bromo-2,6-dimethyl-4-methoxybenzene.
Materials:
-
1-bromo-2,6-dimethyl-4-methoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Solid carbon dioxide (dry ice)
-
6 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-2,6-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate large beaker or flask, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Work-up and Purification:
-
Once the mixture has reached room temperature, slowly add 6 M HCl to quench the reaction and dissolve the magnesium salts.[3] Continue adding acid until the aqueous layer is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Protocol 2: Synthesis of 2,6-Dimethyl-4-methoxybenzoyl Chloride
This protocol details the conversion of this compound to its acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or benzene
-
N,N-dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) in anhydrous DCM or benzene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at room temperature.[4][5]
-
Heat the reaction mixture to reflux and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,6-Dimethyl-4-methoxybenzoyl chloride. The product can be purified by distillation under reduced pressure if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzoic acid derivatives using the described protocols. Note that yields and purity are dependent on specific reaction conditions and the purity of starting materials.
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| Protocol 1 | This compound | 1-bromo-2,6-dimethyl-4-methoxybenzene | Mg, CO₂, 6 M HCl | Diethyl ether/THF | 70-85 | >95 |
| Protocol 2 | 2,6-Dimethyl-4-methoxybenzoyl chloride | This compound | SOCl₂ (or oxalyl chloride), cat. DMF | DCM/Benzene | >90 | >95 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound and its acyl chloride derivative.
References
Application Notes and Protocols for the Esterification of 2,6-Dimethyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of 2,6-Dimethyl-4-methoxybenzoic acid, a sterically hindered aromatic carboxylic acid. Due to the presence of two methyl groups ortho to the carboxyl group, standard esterification methods may proceed slowly or provide low yields. These notes outline several effective strategies to achieve this transformation, which is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.
Introduction
This compound and its ester derivatives are important building blocks in organic synthesis. The steric hindrance imposed by the ortho-substituents makes the carboxyl group less accessible, necessitating specific reaction conditions to achieve high conversion to the corresponding ester. This document details three common and effective methods for the esterification of this and other sterically hindered benzoic acids: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages and is suited for different substrate sensitivities and experimental constraints.
Data Presentation: Comparison of Esterification Methods
The following table summarizes the reaction conditions and typical yields for the methyl esterification of this compound and closely related sterically hindered benzoic acids. This data is compiled from literature sources and provides a comparative overview to aid in method selection.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Alcohol | Methanol (large excess, as solvent) | Methanol (1.5 - 2.0 equivalents) | Methanol (1.5 equivalents) |
| Catalyst/Reagent | Concentrated Sulfuric Acid (catalytic) | DCC (1.1 eq.), DMAP (0.1-0.2 eq.) | DEAD or DIAD (1.5 eq.), PPh₃ (1.5 eq.) |
| Solvent | Methanol | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 6 hours | Several hours |
| Typical Yield | 34 - 80%[1] | 85 - 95%[1] | Variable (potentially lower for hindered acids) |
| Work-up | Aqueous work-up, extraction | Filtration of DCU, aqueous work-up | Chromatographic purification |
Experimental Protocols
Detailed methodologies for the key esterification reactions are provided below.
Protocol 1: Fischer-Speier Esterification
This method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product. While effective, it may require prolonged reaction times for sterically hindered substrates.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to the flask to serve as both reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2,6-Dimethyl-4-methoxybenzoate.
-
The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Steglich Esterification
This method is a milder alternative to the Fischer-Speier esterification and is particularly effective for sterically hindered and acid-sensitive substrates. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[1][2][3][4]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (1.5-2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).[1]
-
Dissolve the solids in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add anhydrous methanol (1.5-2.0 eq) to the solution.[1]
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the methyl 2,6-Dimethyl-4-methoxybenzoate. The yield is typically high (85-95%).[1]
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions with inversion of stereochemistry if a chiral alcohol is used.[5][6][7][8] For sterically hindered substrates, this reaction can be sluggish.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, dissolve this compound (1.0 eq), anhydrous methanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or diethyl ether.[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in the same anhydrous solvent to the cooled reaction mixture with constant stirring.[5]
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is typically purified by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and the reduced hydrazine by-products.
Visualizations
Experimental Workflow for Esterification
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification of this compound.
Logical Relationship of Esterification Methods
This diagram shows the logical relationship between the different esterification methods based on their general mechanism type.
Caption: Classification of esterification methods for hindered benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Application Note: Streamlined Protocols for the Synthesis of Amides from Sterically Hindered 2,6-Dimethyl-4-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the resulting amide linkage present in a significant portion of pharmaceuticals. The synthesis of amides from sterically hindered carboxylic acids, such as 2,6-dimethyl-4-methoxybenzoic acid, presents a significant synthetic challenge. The two methyl groups ortho to the carboxylic acid sterically encumber the reaction center, impeding the approach of the amine nucleophile and reducing the efficacy of many standard coupling reagents.[1] This application note provides detailed experimental procedures for the successful amide coupling of this compound with primary and secondary amines, focusing on robust methods that overcome this steric hindrance. The protocols outlined below utilize common coupling reagents and an alternative acid chloride-mediated pathway, providing researchers with a selection of reliable methods to synthesize these challenging amides.
Experimental Workflow
The general experimental workflow for the amide coupling of this compound is depicted below. The process involves the activation of the carboxylic acid followed by the nucleophilic attack of an amine, leading to the formation of the desired amide. Subsequent workup and purification steps are crucial for obtaining the final product in high purity.
Figure 1. General workflow for the amide coupling of this compound.
Experimental Protocols
Three distinct protocols are provided to accommodate different substrate sensitivities and reagent availability. For sterically hindered substrates like this compound, reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.
Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which facilitates the amidation.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (0.1-0.5 M).
-
Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC. For hindered substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol, acetonitrile, or 1,4-dioxane) or silica gel column chromatography.[4]
Protocol 2: Uronium Salt-Mediated Amide Coupling (HATU)
Uronium salts like HATU are highly effective coupling reagents, particularly for challenging substrates, due to the formation of a highly reactive HOBt-ester.[5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Cool the flask to 0 °C and slowly add DIPEA (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., EtOAc).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude amide by recrystallization or column chromatography.
Protocol 3: Acid Chloride Formation and Subsequent Amidation (Schotten-Baumann Conditions)
This robust, two-step method involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine. This approach is often successful when other coupling methods fail.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure - Step A: Acid Chloride Synthesis
-
In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a reflux condenser.
-
Add an excess of thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) in anhydrous DCM.
-
Add a catalytic amount (1-2 drops) of DMF.[3]
-
Heat the reaction mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) for 1-3 hours, or until gas evolution ceases.
-
Cool the mixture to room temperature and carefully remove the excess reagent and solvent under reduced pressure.
-
To ensure complete removal of the chlorinating agent, co-evaporate with anhydrous toluene. The resulting crude 2,6-dimethyl-4-methoxybenzoyl chloride is typically used in the next step without further purification.[3]
Procedure - Step B: Amide Formation
-
Dissolve the amine (1.0 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.
-
Dissolve the crude acid chloride from Step A in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.[3]
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by recrystallization or column chromatography.
Data Presentation: Summary of Reagents and Conditions
The following table summarizes the key quantitative parameters for the described protocols. The exact amounts should be calculated based on the starting quantity of this compound.
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) | Protocol 3 (Acid Chloride) |
| Carboxylic Acid | 1.0 eq | 1.0 eq | 1.0 eq |
| Amine | 1.1 eq | 1.1 eq | 1.0 eq |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.2 eq) | SOCl₂ (2-3 eq) or (COCl)₂ (1.5-2 eq) |
| Additive | HOBt (1.2 eq) | N/A | Catalytic DMF |
| Base | DIPEA or TEA (2-3 eq) | DIPEA (2-3 eq) | TEA or Pyridine (1.5-2 eq) |
| Solvent | Anhydrous DCM or DMF | Anhydrous DMF | Anhydrous DCM or Toluene |
| Temperature | 0 °C to RT (or 40-50 °C) | 0 °C to RT | RT to Reflux (Step A); 0 °C to RT (Step B) |
| Reaction Time | 12-48 hours | 4-24 hours | 1-3 hours (Step A); 1-4 hours (Step B) |
Note: Reaction times are approximate and should be optimized by monitoring the reaction progress. Yields are dependent on the specific amine used and the efficiency of purification. For particularly challenging couplings, especially with secondary amines, Protocol 2 (HATU) or Protocol 3 (Acid Chloride) are recommended. A study on sterically hindered acids showed that the combination of DIC (a carbodiimide similar to EDC) with an additive like HOPO under forcing conditions (e.g., 70 °C for 48h) could also be effective.[1]
References
Application Notes and Protocols: 2,6-Dimethyl-4-methoxybenzoic Acid in Polymer Chemistry
Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 2,6-Dimethyl-4-methoxybenzoic acid in polymer chemistry. The following application notes and protocols are therefore prospective and based on the principles of polymer chemistry and analogy to structurally similar compounds. These are intended to serve as a theoretical guide for researchers exploring novel applications for this molecule.
Introduction
This compound is an aromatic carboxylic acid with a substitution pattern that suggests potential, albeit not directly documented, utility in polymer science. The presence of a carboxylic acid group provides a reactive handle for incorporation into polymer chains or for initiating certain types of polymerization. The methyl and methoxy substituents can be expected to influence the solubility, thermal properties, and morphology of resulting polymers. This document outlines prospective applications of this compound as a co-monomer in polyester synthesis (requiring a hypothetical modification step), as a chain-terminating agent, and as a component of a polymerization-initiating system.
Application Note I: Co-monomer in Polyester Synthesis via Hypothetical Demethylation
Application: To incorporate this compound into a polyester backbone to enhance thermal stability and modify solubility. The steric hindrance from the ortho-methyl groups could lead to polymers with unique morphologies.
Principle: For this compound to act as a monomer in polyester synthesis, it would require a second reactive functional group, such as a hydroxyl group. The methoxy group is generally unreactive under typical polyesterification conditions. Therefore, a preliminary demethylation step to convert the methoxy group to a hydroxyl group, yielding 2,6-Dimethyl-4-hydroxybenzoic acid, is proposed. This resulting hydroxy acid can then undergo self-polycondensation or co-polymerization with other diols and diacids to form polyesters.
Experimental Protocol: Two-Step Polyester Synthesis
Step 1: Hypothetical Demethylation of this compound
-
Materials: this compound, Boron tribromide (BBr₃) solution in dichloromethane (DCM), anhydrous DCM, methanol, distilled water, sodium bicarbonate, magnesium sulfate.
-
Procedure:
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In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 10 mmol of this compound in 50 mL of anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add 12 mmol of BBr₃ solution in DCM dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2,6-Dimethyl-4-hydroxybenzoic acid.
-
Purify the product by recrystallization or column chromatography.
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Step 2: Polycondensation of 2,6-Dimethyl-4-hydroxybenzoic Acid
-
Materials: Purified 2,6-Dimethyl-4-hydroxybenzoic acid, acetic anhydride, antimony(III) oxide (catalyst), high-boiling point inert solvent (e.g., Therminol® 66).
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine 10 mmol of 2,6-Dimethyl-4-hydroxybenzoic acid with 11 mmol of acetic anhydride.
-
Heat the mixture to 140°C for 1 hour under a nitrogen flow to acetylate the hydroxyl group.
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Add a catalytic amount of antimony(III) oxide (e.g., 0.05 mol%).
-
Gradually increase the temperature to 250-280°C while distilling off the acetic acid byproduct.
-
Once the evolution of acetic acid has ceased, apply a vacuum to remove any remaining volatile components and to drive the polymerization to a higher molecular weight.
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Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature and isolate the resulting polyester.
-
Logical Workflow for Polyester Synthesis
Caption: Workflow for the hypothetical synthesis of a polyester from this compound.
Application Note II: Chain-Terminating Agent in Radical Polymerization
Application: To control the molecular weight of polymers synthesized via free radical polymerization. The carboxylic acid group can potentially act as a chain transfer agent.
Principle: In radical polymerization, a chain transfer agent (CTA) can react with the propagating radical, terminating the growing chain and initiating a new one. While not a conventional CTA, the carboxylic acid proton of this compound could potentially be abstracted by a highly reactive radical, although this is less likely than with stronger CTAs like thiols. A more plausible role is in catalytic chain transfer, though this would require a specific catalyst. For this hypothetical protocol, we will consider its potential as a simple chain transfer agent.
Experimental Protocol: Polystyrene Synthesis with this compound as a Chain Transfer Agent
-
Materials: Styrene (monomer, inhibitor removed), Azobisisobutyronitrile (AIBN, initiator), this compound (potential CTA), toluene (solvent), methanol.
-
Procedure:
-
Prepare several Schlenk tubes. To each, add 10 mmol of styrene, 0.1 mol% of AIBN relative to the monomer, and 10 mL of toluene.
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To each tube, add a varying amount of this compound (e.g., 0 mol%, 1 mol%, 2 mol%, 5 mol% relative to the monomer).
-
Degas the solutions by three freeze-pump-thaw cycles.
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Place the sealed tubes in an oil bath preheated to 70°C.
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Allow the polymerization to proceed for a set amount of time (e.g., 6 hours).
-
Terminate the polymerization by cooling the tubes in an ice bath and exposing the contents to air.
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Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
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Filter and dry the polymer under vacuum to a constant weight.
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Analyze the molecular weight and polydispersity of the resulting polystyrene samples using Gel Permeation Chromatography (GPC) to determine the effect of the added acid.
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Data Presentation: Expected Effect on Polystyrene Molecular Weight
| Sample | [CTA] / [Monomer] (%) | Mn ( g/mol ) (Expected Trend) | PDI (Expected Trend) |
| 1 | 0 | High | Broad |
| 2 | 1 | Lower | Broader |
| 3 | 2 | Lower still | Broader |
| 4 | 5 | Lowest | Broadest |
| Mn = Number-average molecular weight, PDI = Polydispersity Index |
Experimental Workflow for Chain Transfer Study
Caption: Workflow for investigating the chain transfer potential of this compound.
Application Note III: Co-catalyst in Polymerization of Acrylic Monomers
Application: To act as a component of a binary catalyst system for the polymerization of acrylic monomers at moderate temperatures.
Principle: Certain benzoic acid derivatives, in combination with an aromatic tertiary amine, can initiate the polymerization of monomers like methyl methacrylate (MMA). The acid and amine likely form a complex that can generate initiating species. While 2,4-dichlorobenzoic acid has been cited for this purpose, the electronic and steric properties of this compound could offer different reaction kinetics and polymer properties.
Experimental Protocol: Polymerization of Methyl Methacrylate (MMA)
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Materials: Methyl methacrylate (MMA, inhibitor removed), this compound, N,N-dimethylaniline, sealed polymerization tubes, methanol.
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Procedure:
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In a series of sealable glass tubes, place 10 mL of purified MMA.
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To each tube, add 0.0015 moles of N,N-dimethylaniline.
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Add varying molar equivalents of this compound to each tube (e.g., 0, 0.5, 1.0, 1.5 equivalents relative to the amine).
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Seal the tubes under a nitrogen atmosphere.
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Place the tubes in a water bath maintained at 60°C.
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Observe the tubes for an increase in viscosity, indicating polymerization.
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After a predetermined time (e.g., 24 hours), cool the tubes, open them, and pour the contents into methanol to precipitate the polymer.
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Filter, wash with methanol, and dry the poly(methyl methacrylate) (PMMA) to a constant weight.
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Determine the yield of the polymer for each catalyst composition.
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Data Presentation: Expected Polymer Yield
| Sample | Molar Equivalents of Acid (relative to amine) | Polymer Yield (%) (Hypothetical) |
| 1 | 0 | 0 |
| 2 | 0.5 | 30 |
| 3 | 1.0 | 65 |
| 4 | 1.5 | 50 |
Signaling Pathway for Initiation (Hypothesized)
Caption: Hypothesized initiation pathway for MMA polymerization using an acid-amine system.
Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds Using 2,6-Dimethyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,6-Dimethyl-4-methoxybenzoic acid as a versatile starting material. The sterically hindered nature and electronic properties of this benzoic acid derivative offer unique opportunities for the construction of complex molecular architectures relevant to drug discovery and materials science. The following sections outline proposed synthetic pathways to key heterocyclic scaffolds, including benzoxazinones and quinolones, based on established chemical transformations.
Introduction
This compound is a readily available aromatic carboxylic acid. Its structure, featuring two ortho-methyl groups and a para-methoxy group, influences its reactivity and can be exploited to direct the formation of specific heterocyclic systems. The methyl groups provide steric hindrance that can control reaction pathways, while the methoxy group acts as an electron-donating group, activating the aromatic ring towards certain transformations. These characteristics make it an intriguing starting point for the synthesis of novel heterocyclic compounds with potential biological activities.
Synthesis of Key Intermediates
The conversion of this compound into more reactive intermediates, such as the corresponding acyl chloride and amide, is a crucial first step for subsequent heterocycle synthesis.
2.1. Synthesis of 2,6-Dimethyl-4-methoxybenzoyl chloride
The acyl chloride is a highly reactive intermediate for acylation reactions.
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Protocol:
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To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,6-Dimethyl-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
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2.2. Synthesis of 2,6-Dimethyl-4-methoxybenzamide
The corresponding amide can be a precursor for various nitrogen-containing heterocycles.
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Protocol:
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To a solution of 2,6-Dimethyl-4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add a solution of aqueous ammonia (28%, 5.0 eq) dropwise.
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Stir the reaction mixture vigorously for 1 hour at 0 °C and then for 2 hours at room temperature.
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Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 2,6-Dimethyl-4-methoxybenzamide.
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Proposed Synthetic Route to a Novel Benzoxazinone Derivative
Benzoxazinones are an important class of heterocyclic compounds with a wide range of biological activities. A plausible route to a novel benzoxazinone involves the condensation of an N-acylanthranilic acid derivative, which can be prepared from 2,6-Dimethyl-4-methoxybenzoyl chloride and anthranilic acid.
3.1. Synthesis of 2-((2,6-Dimethyl-4-methoxybenzoyl)amino)benzoic acid
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Protocol:
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Dissolve anthranilic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C.
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Slowly add a solution of 2,6-Dimethyl-4-methoxybenzoyl chloride (1.1 eq) in anhydrous THF (5 mL/mmol).
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Stir the reaction mixture at room temperature for 12 hours.
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Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 25 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired N-acylated anthranilic acid.
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3.2. Cyclization to 2-(2,6-Dimethyl-4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
-
Protocol:
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Reflux a solution of 2-((2,6-Dimethyl-4-methoxybenzoyl)amino)benzoic acid (1.0 eq) in acetic anhydride (10 mL/mmol) for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure benzoxazinone derivative.
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Table 1: Hypothetical Quantitative Data for Benzoxazinone Synthesis
| Step | Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 2-((2,6-Dimethyl-4-methoxybenzoyl)amino)benzoic acid | 2,6-Dimethyl-4-methoxybenzoyl chloride | Anthranilic acid, Triethylamine | 12 | 85 | 175-177 |
| 2 | 2-(2,6-Dimethyl-4-methoxyphenyl)-4H-3,1-benzoxazin-4-one | 2-((2,6-Dimethyl-4-methoxybenzoyl)amino)benzoic acid | Acetic anhydride | 3 | 90 | 198-200 |
Diagram 1: Proposed Synthetic Workflow for Benzoxazinone Derivative
Caption: Synthetic route to a novel benzoxazinone.
Proposed Synthetic Route to a Novel Quinolone Derivative
Quinolones are a well-known class of antibacterial agents. A potential synthetic route to a novel quinolone derivative could involve a Gould-Jacobs type reaction starting from an aniline derivative and a diethyl ethoxymethylenemalonate (EMME) equivalent derived from this compound. A more direct, albeit hypothetical, approach could involve the construction of the quinolone core through a multi-step sequence starting from the acylation of a suitable enamine.
4.1. Synthesis of a β-Ketoester Intermediate
A plausible precursor could be a β-ketoester derived from this compound.
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Protocol:
-
Activate this compound (1.0 eq) with a suitable coupling agent like carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF.
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In a separate flask, prepare the magnesium salt of ethyl malonate by reacting diethyl malonate (1.5 eq) with magnesium ethoxide (1.5 eq) in anhydrous ethanol.
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Add the activated benzoic acid derivative to the magnesium salt of ethyl malonate and reflux the mixture for 6 hours.
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After cooling, acidify the reaction mixture with dilute sulfuric acid and extract with diethyl ether.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to obtain the crude β-ketoester.
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4.2. Cyclization to a 4-Hydroxyquinolone
-
Protocol:
-
React the β-ketoester intermediate (1.0 eq) with aniline (1.1 eq) in a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to 240-250 °C for 30 minutes to effect both condensation and cyclization.
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Cool the reaction mixture and add hexane to precipitate the crude quinolone derivative.
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Filter the solid and wash with hexane.
-
Recrystallize the product from a suitable solvent like ethanol or DMF to obtain the pure 4-hydroxyquinolone derivative.
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Table 2: Hypothetical Quantitative Data for Quinolone Synthesis
| Step | Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Ethyl 2-(2,6-dimethyl-4-methoxybenzoyl)acetate | This compound | CDI, Diethyl malonate, Mg(OEt)₂ | 6 | 70 | - (Oil) |
| 2 | 2-(2,6-Dimethyl-4-methoxyphenyl)-4-hydroxyquinoline | Ethyl 2-(2,6-dimethyl-4-methoxybenzoyl)acetate | Aniline, Diphenyl ether | 0.5 | 65 | >250 |
Diagram 2: Proposed Synthetic Workflow for Quinolone Derivative
Caption: Synthetic route to a novel quinolone derivative.
Conclusion
The protocols and synthetic routes outlined in these application notes provide a conceptual framework for the utilization of this compound as a starting material for the synthesis of novel benzoxazinone and quinolone derivatives. The provided methodologies are based on well-established organic reactions and can be adapted and optimized by researchers in the field. The steric and electronic features of the starting material offer the potential for creating unique and biologically relevant heterocyclic compounds for further investigation in drug development and medicinal chemistry. It is important to note that these are proposed synthetic pathways and may require experimental validation and optimization.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Grignard Reaction Troubleshooting
The synthesis of this compound via a Grignard reaction involves the formation of an organomagnesium reagent from 1-bromo-4-methoxy-2,6-dimethylbenzene, followed by carboxylation with carbon dioxide.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of Grignard reagent | 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture. 2. Inactive magnesium surface: Magnesium turnings can have an oxide layer that prevents reaction. 3. Impurities in the starting material: The aryl bromide may contain impurities that quench the Grignard reagent. | 1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 3. Purify the 1-bromo-4-methoxy-2,6-dimethylbenzene by distillation or chromatography before use. |
| Low yield of the final carboxylic acid | 1. Inefficient carboxylation: Poor reaction with CO₂ due to its low solubility in the reaction solvent or premature sublimation of dry ice. 2. Side reactions: Wurtz coupling of the Grignard reagent with unreacted aryl bromide is a common side reaction. | 1. Bubble CO₂ gas through the Grignard solution or pour the Grignard reagent onto freshly crushed dry ice to maximize contact. 2. Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration and minimize coupling. |
| Presence of biphenyl impurity | Wurtz-type coupling: This is a common side reaction in Grignard synthesis. | Separate the desired carboxylic acid from the neutral biphenyl impurity using acid-base extraction. The acidic product will dissolve in a basic aqueous solution, while the non-acidic biphenyl will remain in the organic layer. |
Route 2: Oxidation Reaction Troubleshooting
This route involves the oxidation of 2,6-dimethyl-4-methoxytoluene to the corresponding benzoic acid, typically using a strong oxidizing agent like potassium permanganate (KMnO₄).
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of carboxylic acid | 1. Incomplete oxidation: The reaction may stop at the benzaldehyde or benzyl alcohol stage.[1] 2. Over-oxidation: Harsh reaction conditions can lead to cleavage of the aromatic ring.[1] 3. Steric hindrance: The two ortho-methyl groups can hinder the oxidation of the benzylic methyl group. | 1. Increase the reaction time, temperature, or the amount of oxidizing agent. 2. Use milder reaction conditions or a less potent oxidizing agent. 3. Consider using a more potent catalytic system, such as a Co/Mn/Br catalyst, which is effective for oxidizing sterically hindered alkylaromatics.[2] |
| Presence of unreacted starting material | Insufficient oxidizing agent or reaction time: The reaction has not gone to completion. | Increase the molar ratio of the oxidizing agent and/or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Demethylation of the methoxy group | Harsh acidic or high-temperature conditions: The methoxy group can be cleaved under these conditions, leading to the formation of a phenolic impurity. | Use neutral or basic conditions for the oxidation where possible. If acidic conditions are necessary, carefully control the temperature and reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies are:
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Grignard Reaction: This involves the formation of a Grignard reagent from 1-bromo-4-methoxy-2,6-dimethylbenzene and its subsequent reaction with carbon dioxide.
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Oxidation: This route consists of the oxidation of the methyl group of 2,6-dimethyl-4-methoxytoluene to a carboxylic acid using a strong oxidizing agent.[1]
Q2: How can I prepare the necessary starting materials for these syntheses?
A2: The starting materials can be synthesized as follows:
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For the Grignard Route (1-bromo-4-methoxy-2,6-dimethylbenzene):
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Start with the methylation of phenol to produce 2,6-dimethylphenol.
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Methylate the hydroxyl group of 2,6-dimethylphenol to yield 2,6-dimethylanisole.
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Brominate 2,6-dimethylanisole at the para position to obtain 1-bromo-4-methoxy-2,6-dimethylbenzene.
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For the Oxidation Route (2,6-dimethyl-4-methoxytoluene):
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Begin with the methylation of p-cresol to get p-methoxytoluene.
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Perform a directed ortho-methylation on p-methoxytoluene to introduce the two methyl groups at the 2 and 6 positions.
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Q3: What is the best method for purifying the final product?
A3: A combination of acid-base extraction and recrystallization is generally effective.
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Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired benzoic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will precipitate the pure benzoic acid.
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Recrystallization: The precipitated product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Q4: How does the steric hindrance from the two methyl groups affect the synthesis?
A4: The ortho-methyl groups can sterically hinder the approach of reagents to the reactive sites.
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In the Grignard reaction , this can slow down the formation of the Grignard reagent and its subsequent reaction with CO₂.
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In the oxidation reaction , the benzylic methyl group is sterically shielded, which may require more forcing reaction conditions (higher temperatures, longer reaction times) for the oxidation to proceed to completion. This, in turn, can increase the likelihood of side reactions like demethylation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of 1-bromo-4-methoxy-2,6-dimethylbenzene
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Methylation of 2,6-dimethylphenol: In a round-bottom flask, dissolve 2,6-dimethylphenol in a suitable solvent like methanol. Add a base such as sodium methoxide, followed by a methylating agent like dimethyl sulfate. Reflux the mixture until the reaction is complete (monitored by TLC). After workup, purify the resulting 2,6-dimethylanisole by distillation.
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Bromination of 2,6-dimethylanisole: Dissolve the 2,6-dimethylanisole in a suitable solvent (e.g., glacial acetic acid). Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise at a controlled temperature. After the reaction is complete, quench any excess bromine and perform an extractive workup. The crude product can be purified by recrystallization or column chromatography.
Step 2: Grignard Reaction and Carboxylation
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromo-4-methoxy-2,6-dimethylbenzene in anhydrous diethyl ether or THF. Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated by bubbling and a color change), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
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Carboxylation: Cool the Grignard reagent solution in an ice bath. Pour the solution slowly onto an excess of freshly crushed dry ice with vigorous stirring.
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Workup and Purification: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[3] Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by acid-base extraction followed by recrystallization.
Protocol 2: Synthesis of this compound via Oxidation
Step 1: Synthesis of 2,6-dimethyl-4-methoxytoluene This multi-step synthesis is complex and requires specialized procedures for directed ortho-methylation of p-methoxytoluene, which are beyond the scope of a general protocol. It is recommended to consult specialized literature for this synthesis.
Step 2: Oxidation with Potassium Permanganate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dimethyl-4-methoxytoluene in a solution of potassium permanganate in water. The molar ratio of KMnO₄ to the starting material should be at least 2:1.
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Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate. The reaction may take several hours to go to completion.
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Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide. Wash the precipitate with hot water. Combine the filtrate and washings.
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Purification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the precipitation of the white solid this compound is complete. Collect the product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Data Presentation
The following tables summarize typical reaction parameters for analogous syntheses, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: General Parameters for Grignard Carboxylation
| Parameter | Value |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Time (Grignard formation) | 1 - 2 hours |
| Reaction Time (Carboxylation) | 30 - 60 minutes |
| Temperature (Grignard formation) | Reflux |
| Temperature (Carboxylation) | -78 °C to 0 °C |
| Workup | Aqueous NH₄Cl or dilute HCl |
| Typical Yields (unoptimized) | 40 - 70% |
Table 2: General Parameters for Permanganate Oxidation of Alkylbenzenes
| Parameter | Value |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Water, often with a co-solvent like pyridine |
| Reaction Time | 2 - 24 hours |
| Temperature | Reflux (approx. 100 °C) |
| Workup | Filtration of MnO₂, followed by acidification |
| Typical Yields (unoptimized) | 50 - 80% |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for the Grignard synthesis route.
Caption: General experimental workflow for synthesis and analysis.
References
Technical Support Center: Purification of 2,6-Dimethyl-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,6-Dimethyl-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: The final product has a low melting point and a broad melting range.
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Question: My purified this compound has a melting point of 140-144 °C, which is lower than the reported 144.5-145 °C, and it melts over a wide range. What could be the cause and how can I fix it?
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Answer: A low and broad melting point typically indicates the presence of impurities. Potential impurities could include unreacted starting materials, byproducts from the synthesis, or residual solvents.
Solutions:
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Recrystallization: Perform one or two additional recrystallizations. The choice of solvent is critical for effective purification.
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Thorough Drying: Ensure the crystals are completely dry. Residual solvent can depress the melting point. Drying under vacuum is an effective method.
-
Purity Analysis: Utilize analytical techniques such as NMR or LC-MS to identify the nature and quantity of the remaining impurities, which can help in selecting a more targeted purification strategy.
-
Issue 2: The product is off-white or has a yellowish/brownish tint.
-
Question: My this compound is not a pure white crystalline powder. What causes this discoloration and how can I remove it?
-
Answer: Discoloration is often due to colored impurities, which can arise from side reactions or the oxidation of phenolic impurities.
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture briefly and then perform a hot filtration to remove the activated carbon. The purified product can then be recovered by crystallization.[1][2]
-
Recrystallization: One or more recrystallizations from an appropriate solvent system can effectively remove colored impurities.[1]
-
Column Chromatography: For persistent color issues, column chromatography using silica gel can be employed to separate the desired compound from the colored impurities.[1]
-
Issue 3: Low yield of purified product after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What are the possible reasons and how can I improve the yield?
-
Answer: Low recovery yields during recrystallization can be attributed to several factors.
Possible Causes & Solutions:
-
Excessive Use of Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Incomplete Crystallization: The choice of solvent or the cooling process may not be optimal, leaving a significant amount of product in the mother liquor. Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Premature Crystallization: The product may crystallize on the filter paper or in the funnel during hot filtration. Solution: Use a pre-heated funnel and filter flask for the hot filtration step.
-
Product Adsorption: If using activated carbon, some of the product may be adsorbed. Solution: Use the minimum amount of activated carbon necessary and keep the contact time short.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The common impurities depend on the synthetic route. A likely route is the Grignard reaction between 3,5-dimethyl-4-methoxyphenylmagnesium bromide and carbon dioxide. In this case, potential impurities include:
-
Unreacted Starting Materials: 4-Bromo-3,5-dimethylanisole.
-
Biphenyl byproduct: Formed from the coupling of the Grignard reagent with unreacted aryl halide. This is a common side product in Grignard reactions.
-
Hydrolysis Product: 3,5-dimethylanisole, formed if the Grignard reagent reacts with water.
-
Over-carboxylation or side reaction products: Although less common, other carboxylation products could potentially form.
Q2: What is the best solvent for the recrystallization of this compound?
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction is a very effective method for purifying carboxylic acids. The general procedure is as follows:
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will be deprotonated to form its water-soluble sodium salt and move to the aqueous layer, while neutral impurities like biphenyl byproducts will remain in the organic layer.
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., concentrated HCl) to precipitate the purified this compound.
-
Collect the pure product by filtration.[1]
Q4: What analytical methods are best for determining the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the gold standard for separating and quantifying organic impurities.[2]
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, including residual starting materials and solvents.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used to determine the purity of the sample.
Data Presentation
Table 1: Solubility of Structurally Similar 4-Methoxybenzoic Acid in Various Solvents at 298.15 K
| Solvent | Molar Solubility (x 10^3) |
| Water | 0.45 |
| Ethanol | 105.2 |
| Acetone | 215.8 |
| Ethyl Acetate | 140.1 |
| Toluene | 12.3 |
Note: This data is for 4-methoxybenzoic acid and serves as a guideline. Solubility of this compound will vary.
Table 2: Comparison of Purification Methods for Benzoic Acid Derivatives
| Purification Method | Purity Achieved | Yield | Key Advantages | Common Challenges |
| Recrystallization | Good to Excellent | Moderate to High | Simple, cost-effective | Solvent selection can be tricky, potential for low yield |
| Acid-Base Extraction | Excellent | High | Highly selective for acidic compounds | Requires use of acids and bases, emulsion formation |
| Column Chromatography | Very High | Moderate | Excellent for separating closely related impurities | More time-consuming and requires more solvent |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol/water mixture). Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake thoroughly to allow the this compound to form its water-soluble sodium salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Carefully and slowly add concentrated HCl with stirring until the solution is acidic (test with pH paper) and the this compound precipitates out.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Logical troubleshooting flow for purification challenges.
References
Technical Support Center: Synthesis of 2,6-Dimethyl-4-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely reported and high-yielding method is the carboxylation of an organometallic intermediate derived from 4-bromo-3,5-dimethylanisole. This typically involves reacting 4-bromo-3,5-dimethylanisole with a strong base like n-butyllithium or with magnesium to form a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice).[1]
Q2: I have identified a significant non-acidic, non-polar impurity in my product. What is its likely identity and origin?
A2: The most probable identity of this byproduct is 3,5-dimethylanisole. This impurity arises if the organolithium or Grignard reagent, which is a very strong base, is inadvertently quenched by a proton source, such as trace amounts of water or acidic impurities in the starting material or solvent, before it can react with carbon dioxide. Another possibility, particularly in a Grignard synthesis, is the formation of a biphenyl-type homocoupling product, which would also be non-acidic.
Q3: My final yield is low, and I recovered a large amount of unreacted 4-bromo-3,5-dimethylanisole. What went wrong?
A3: Recovering the starting material suggests that the initial formation of the organometallic reagent (either with n-butyllithium or magnesium) was unsuccessful or incomplete. Potential causes include:
-
Moisture: The presence of even trace amounts of water in the glassware or solvent will destroy the organometallic reagent as it forms.[2]
-
Inactive Reagent: The n-butyllithium or magnesium may have degraded. For Grignard reactions, the magnesium surface might be coated with an oxide layer, preventing the reaction.[2]
-
Low Temperature: For the reaction with n-butyllithium, maintaining a very low temperature (e.g., -78 °C) is crucial.[1] If the temperature is too high, side reactions can occur.
Q4: How can I effectively remove the byproducts to obtain high-purity this compound?
A4: Purification is typically achieved through a combination of extraction and recrystallization.
-
Acid-Base Extraction: Since the desired product is a carboxylic acid, it can be easily separated from neutral byproducts like 3,5-dimethylanisole or any biphenyl impurity. Dissolving the crude product in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate) will move the desired acid into the aqueous layer as its carboxylate salt. The organic layer containing the neutral impurities can then be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid.[3][4]
-
Recrystallization: After extraction, the solid product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining minor impurities.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the carboxylation of 4-bromo-3,5-dimethylanisole.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction fails to initiate (e.g., no color change, no exotherm with Grignard) | 1. Wet glassware or solvent.[2]2. Inactive magnesium (oxide layer).[2]3. Impure starting material (4-bromo-3,5-dimethylanisole). | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.2. Use fresh magnesium turnings or activate them with a small crystal of iodine or sonication.[2]3. Purify the starting material if necessary. |
| Low yield of acidic product; presence of 3,5-dimethylanisole | 1. Inadvertent quenching of the organometallic reagent by moisture or other proton sources.2. Insufficient carbon dioxide or inefficient quenching. | 1. Maintain strict anhydrous and inert conditions throughout the reaction.2. Use a large excess of freshly crushed, high-quality dry ice. Add the organometallic solution to the dry ice rather than the other way around to ensure the CO₂ is always in excess. |
| Product is contaminated with unreacted 4-bromo-3,5-dimethylanisole | 1. Incomplete formation of the organometallic reagent.2. Reaction time was too short. | 1. Ensure the n-butyllithium or magnesium is active and used in the correct stoichiometric amount.2. Allow sufficient time for the formation of the organometallic reagent before adding the carbon dioxide. |
| Final product has an off-white or yellowish tint | 1. Formation of colored byproducts from side reactions.2. Residual impurities from the starting materials or solvents. | 1. During the workup, after isolating the crude acid, perform a recrystallization. If the color persists, treatment with activated carbon in a hot solvent followed by hot filtration can remove colored impurities.[4] |
Experimental Protocols
Key Experiment: Synthesis from 4-bromo-3,5-dimethylanisole
This protocol is adapted from a general procedure for the synthesis of this compound.[1]
Materials:
-
4-bromo-3,5-dimethylanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Dry ice (solid carbon dioxide)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of argon or nitrogen.
-
Dissolution: Dissolve 4-bromo-3,5-dimethylanisole (1.0 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C and under an inert atmosphere, slowly add n-butyllithium solution (1.0 eq) dropwise over 15 minutes.
-
Stirring: After the addition is complete, continue to stir the mixture at -78 °C for an additional 15-20 minutes.
-
Carboxylation: Carefully and quickly add a large excess of small, freshly crushed pieces of dry ice to the reaction mixture. A vigorous reaction should be observed. Continue stirring at -78 °C for 20-30 minutes.
-
Warm-up: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring until all the excess carbon dioxide has sublimated.
-
Work-up & Extraction:
-
Pour the reaction mixture into a beaker containing ice water.
-
Acidify the mixture to a low pH (pH < 2) with 6N HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
-
Washing & Drying: Wash the combined organic phase sequentially with water and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Visualizations
Logical Flow of Byproduct Formation
The following diagram illustrates the key decision point for the organolithium intermediate, leading to either the desired product or a common byproduct.
Caption: Competing pathways for the organolithium intermediate.
Experimental Workflow and Purification Strategy
This diagram outlines the general workflow for the synthesis and purification, highlighting where byproducts are separated.
Caption: Synthesis and purification workflow diagram.
References
troubleshooting guide for reactions involving 2,6-Dimethyl-4-methoxybenzoic acid
This guide provides troubleshooting and frequently asked questions for chemical reactions involving 2,6-Dimethyl-4-methoxybenzoic acid, a sterically hindered aromatic carboxylic acid. The advice is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and recommended handling procedures for this compound?
This compound is a white to yellow solid.[1] Its most critical chemical feature is the steric hindrance around the carboxylic acid group, caused by the two ortho-methyl substituents. This feature dictates its reactivity, often making standard reactions challenging.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 37934-89-7 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | - |
| Melting Point | 144.5-145 °C | [1] |
| Boiling Point | 310.0±37.0 °C (Predicted) | [1] |
| pKa | 3.98±0.37 (Predicted) | [1] |
| Appearance | White to yellow solid |[1] |
Handling and Storage:
-
Store in a tightly sealed container in a dry, room-temperature environment.[1]
-
It is classified as an irritant, causing potential skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Data Presentation: General Solubility Profile The solubility of this compound is not extensively documented, but a profile can be inferred from its structure and data for the similar, less-hindered p-anisic acid. The principle of "like dissolves like" is the primary determinant.[3]
| Solvent Class | Solubility | Examples |
| Alcohols | High | Methanol, Ethanol |
| Ethers | Soluble | Diethyl ether, Tetrahydrofuran (THF) |
| Esters | Soluble | Ethyl acetate |
| Chlorinated Solvents | Soluble | Dichloromethane (DCM) |
| Aprotic Polar Solvents | Soluble | Dimethylformamide (DMF) |
| Water | Sparingly Soluble | - |
| Non-polar Hydrocarbons | Low | Hexanes, Toluene |
Q2: My esterification or amidation reaction is failing or giving very low yields. What is the most likely cause?
The primary reason for low reactivity is the significant steric hindrance around the carboxylic acid group. The two ortho-methyl groups physically block the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon. This dramatically slows down the rate of reaction for standard protocols like Fischer esterification or simple thermal amidation, leading to low conversion or complete failure.
To overcome this, you must employ specialized methodologies designed for sterically hindered substrates. This typically involves using more potent activating agents or coupling reagents.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Q3: What are the most effective methods for esterifying this compound?
Due to steric hindrance, standard Fischer-Speier esterification is often inefficient. Milder, more powerful methods are required. The Steglich esterification is a highly effective alternative.[4]
Data Presentation: Comparison of Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
|---|---|---|
| Reagents | Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄) | Alcohol (1.5-2.0 eq), DCC (1.1 eq), DMAP (catalytic) |
| Solvent | Excess Alcohol | Anhydrous Aprotic (e.g., DCM, THF) |
| Temperature | Reflux (High) | 0 °C to Room Temperature (Mild) |
| Reaction Time | 12 - 48 hours (or longer) | 2 - 6 hours |
| Typical Yield | Low to Moderate (often <50%) | High (85 - 95%)[4] |
| Key Issue | Harsh conditions can cause degradation; very slow reaction rate. | Produces dicyclohexylurea (DCU) byproduct, which must be filtered off. |
Recommendation: For this compound, the Steglich esterification is the strongly recommended starting point.
Q4: How can I successfully synthesize amides from this sterically hindered acid?
Direct amidation by heating with an amine is not feasible. The carboxylic acid must be activated with a coupling reagent. For hindered substrates, standard carbodiimides like EDC or DCC should be used with an additive, or more potent uronium/phosphonium-based reagents should be employed.[5]
Data Presentation: Common Coupling Reagents for Hindered Amidation
| Reagent Class | Examples | Key Features & Considerations |
|---|---|---|
| Carbodiimides | EDC, DCC | Requires an additive like HOBt or HOAt to improve efficiency and prevent side reactions (N-acylurea formation).[5] EDC is preferred as its urea byproduct is water-soluble, simplifying workup. |
| Uronium/Aminium | HATU, HBTU | Highly efficient and fast-acting. HATU is often superior for very challenging couplings.[5] Generates non-acidic byproducts. |
| Phosphonium | PyBOP | Very effective but produces carcinogenic HMPA as a byproduct. Often avoided if alternatives exist. |
| Acyl Halide | SOCl₂, (COCl)₂ | Converts the acid to a highly reactive acyl chloride. Requires anhydrous conditions and a non-nucleophilic base (e.g., triethylamine) to scavenge HCl during the amidation step. Can be effective but conditions are harsh. |
Recommendation: Start with EDC/HOBt for a cost-effective method or use HATU for maximum reactivity and cleaner reaction profiles, especially if the amine is also hindered or a poor nucleophile.
Mandatory Visualization: Amidation Activation Pathway
Caption: Role of HOBt in preventing side reactions during amidation.
Detailed Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol is adapted from methodologies for sterically hindered benzoic acids.[4]
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition of Reagents: Add the desired alcohol (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the stirring mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Protocol 2: Amidation using EDC and HOBt
This protocol is a robust method for forming amides while minimizing side products.[6]
-
Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous Dimethylformamide (DMF) or DCM.
-
Addition of Base and Amine: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).
-
Wash sequentially with saturated aqueous NaHCO₃ solution (to remove HOBt and unreacted acid) and brine. If the amine is basic, an initial wash with dilute acid can be performed to remove any excess.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
References
- 1. This compound CAS#: 37934-89-7 [amp.chemicalbook.com]
- 2. 37934-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
improving the regioselectivity of reactions with 2,6-Dimethyl-4-methoxybenzoic acid
Welcome to the technical support center for 2,6-Dimethyl-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the regioselectivity of reactions involving this sterically hindered and electronically complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
A1: The regioselectivity of EAS reactions on this compound is primarily governed by a combination of electronic and steric effects from its substituents:
-
Electronic Effects :
-
-OCH₃ (Methoxy) group : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2]
-
-COOH (Carboxylic acid) group : This is a deactivating, meta-directing group because it withdraws electron density from the ring.[3]
-
-CH₃ (Methyl) groups : These are weakly activating, ortho, para-directing groups.[4]
-
-
Steric Hindrance :
The interplay of these effects dictates that the most likely position for electrophilic attack is the C3 position (and its equivalent C5 position), which is ortho to the strongly activating methoxy group and meta to the deactivating carboxylic acid group.
Q2: Why is Friedel-Crafts acylation generally unsuccessful with this compound?
A2: Friedel-Crafts acylation is typically unsuccessful with this substrate for two main reasons:
-
Ring Deactivation : The carboxylic acid group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[7][8]
-
Lewis Acid Complexation : The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially form a complex with the Lewis basic oxygen atoms of the methoxy and carboxylic acid groups, further deactivating the ring.[7][9]
Q3: Can I achieve selective functionalization at the C3 position?
A3: Yes, electrophilic substitution reactions such as nitration and halogenation are expected to show high regioselectivity for the C3 position. This is because the C3 position is electronically activated by the ortho methoxy group and is the most sterically accessible of the activated positions.
Q4: Is ortho-lithiation a viable strategy for functionalizing this molecule?
A4: Ortho-lithiation, directed by the carboxylic acid group, is a potential strategy for functionalization at the C5 position (ortho to the carboxylate). However, the steric hindrance from the adjacent methyl group at C6 may significantly slow down or inhibit this reaction. The use of a strong, sterically bulky base like lithium diisopropylamide (LDA) or sec-butyllithium in combination with a coordinating agent like TMEDA at low temperatures would be the recommended starting point for investigation.[3][10]
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Nitration
Symptoms :
-
The nitration of this compound results in a low yield of the desired 3-nitro product.
-
A significant amount of starting material remains unreacted.
Possible Causes and Solutions :
| Possible Cause | Recommended Solution |
| Insufficiently strong nitrating agent | The deactivated ring requires a potent electrophile. Use a mixture of fuming nitric acid and concentrated sulfuric acid to generate a higher concentration of the nitronium ion (NO₂⁺). |
| Suboptimal reaction temperature | While low temperatures (0-5 °C) are generally used to control the exothermicity of nitration, a slightly elevated temperature (e.g., room temperature) may be necessary to overcome the activation energy for this sterically hindered and deactivated substrate. Monitor the reaction carefully for side product formation. |
| Short reaction time | Due to steric hindrance, the reaction may be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
Issue 2: Poor Regioselectivity in Halogenation
Symptoms :
-
Formation of a mixture of halogenated isomers.
-
Difficulty in separating the desired 3-halo product.
Possible Causes and Solutions :
| Possible Cause | Recommended Solution |
| Overly reactive halogenating agent | For bromination, using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile provides a milder source of electrophilic bromine and can improve selectivity.[11] For chlorination, N-Chlorosuccinimide (NCS) can be used. |
| Reaction conditions favoring radical pathways | Ensure the reaction is run in the dark and at a controlled temperature to minimize light-induced radical halogenation, which is less selective. |
| Steric hindrance not fully directing the reaction | While the 3-position is favored, some substitution at the 5-position might occur. Purification by column chromatography or recrystallization will be necessary to isolate the pure 3-halo isomer. |
Predicted Regioselectivity and Yields for Common Reactions
The following table summarizes the expected major products and probable yields for key reactions with this compound, based on principles of physical organic chemistry and data from analogous systems. Note: These are predicted outcomes and may require experimental optimization.
| Reaction | Reagents and Conditions | Predicted Major Product | Expected Regioselectivity | Probable Yield |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-25 °C | 3-Nitro-2,6-dimethyl-4-methoxybenzoic acid | >95% at C3 | Moderate to Good |
| Bromination | NBS, Acetonitrile, 60 °C | 3-Bromo-2,6-dimethyl-4-methoxybenzoic acid | >90% at C3 | Good |
| Chlorination | NCS, Acetic Acid, reflux | 3-Chloro-2,6-dimethyl-4-methoxybenzoic acid | >90% at C3 | Moderate |
| Ortho-lithiation | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., D₂O) | 5-Deuterio-2,6-dimethyl-4-methoxybenzoic acid | High for C5 | Moderate (potentially low due to steric hindrance) |
Experimental Protocols
Protocol 1: Nitration to Synthesize 3-Nitro-2,6-dimethyl-4-methoxybenzoic acid
This protocol is adapted from standard procedures for the nitration of deactivated aromatic rings.
Materials :
-
This compound
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Deionized water
-
Dichloromethane (DCM)
Procedure :
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of starting material), keeping the mixture cooled in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Bromination to Synthesize 3-Bromo-2,6-dimethyl-4-methoxybenzoic acid
This protocol is adapted from standard procedures for regioselective bromination using NBS.[11]
Materials :
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
Procedure :
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL per gram of starting material), add N-Bromosuccinimide (1.05 eq) in one portion.
-
Heat the resulting mixture to 60 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Factors influencing regioselectivity in electrophilic aromatic substitution.
Caption: Experimental workflow for the nitration of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
Technical Support Center: Purification of 2,6-Dimethyl-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dimethyl-4-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: What are the likely impurities in a sample of this compound?
A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as the precursor to the benzoic acid.
-
Intermediates: Partially reacted compounds from the synthesis.
-
Byproducts of side reactions: For instance, demethylation of the methoxy group to a hydroxyl group under certain conditions, leading to the formation of 4-hydroxy-2,6-dimethylbenzoic acid.
-
Colored impurities: Arising from the oxidation of phenolic impurities or other side reactions.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a solid. While the exact melting point can vary slightly, it is expected to be a sharp range. For reference, the closely related 2,6-dimethoxybenzoic acid has a melting point of 186 °C, and 4-methoxybenzoic acid melts in the range of 182-185 °C. A broad melting range or a melting point significantly lower than expected typically indicates the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: Insufficient solvent was used, or the chosen solvent is inappropriate.
-
Solution:
-
Incrementally add small portions of the hot solvent until the solid dissolves. Avoid a large excess, which will reduce the recovery yield.
-
If the solid still does not dissolve, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Refer to the solvent selection table below. A mixed solvent system, such as ethanol/water, is often effective.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, likely due to the use of too much solvent. The solution may also be supersaturated and require nucleation.
-
Solution:
-
Reheat the solution to evaporate some of the solvent and increase the concentration. Allow it to cool again.
-
Induce crystallization by scratching the inside of the flask at the surface of the solution with a clean glass rod.
-
Add a "seed crystal" of pure this compound to the cooled solution.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the presence of impurities is significantly depressing the melting point. Cooling may also be too rapid.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Consider a different solvent or solvent system.
-
Problem 4: The recrystallized product is colored.
-
Possible Cause: Presence of colored impurities.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Acid-Base Extraction
Problem: Low recovery of the product after acidification.
-
Possible Cause: Incomplete extraction into the aqueous basic layer, or incomplete precipitation upon acidification.
-
Solution:
-
Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the transfer of the deprotonated acid into the aqueous phase. Perform multiple extractions with fresh aqueous base.
-
Check the pH of the aqueous solution after acidification to ensure it is sufficiently acidic (pH < 2) to fully protonate and precipitate the carboxylic acid.
-
Cool the acidified solution in an ice bath to minimize the solubility of the product in the aqueous medium.
-
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: Incorrect mobile phase polarity, column overloading, or poor column packing.
-
Solution:
-
Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic acid (e.g., 7:3:0.1 Hexane:Ethyl Acetate:Acetic Acid). The ideal mobile phase should give the desired compound an Rf value of approximately 0.3-0.4 on a TLC plate.
-
Reduce the amount of crude material loaded onto the column.
-
Ensure the column is packed uniformly without any cracks or air bubbles.
-
Data Presentation
Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Reported Purity | Melting Point (°C) |
| This compound | C₁₀H₁₂O₃ | 180.20 | Solid | 98% | Not explicitly found; likely similar to analogs |
| 2,6-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Solid | - | 186 |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | Crystalline Powder | >98% | 182-185 |
Solubility Data for 4-Methoxybenzoic Acid (A Close Analog) in Various Solvents
The following table provides quantitative solubility data (as mole fraction, x) for 4-methoxybenzoic acid at different temperatures. This data can serve as a useful guide for selecting recrystallization solvents for this compound.
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Acetone | Toluene | Tetrahydrofuran |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | 0.2241 | 0.0278 | 0.3124 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | 0.2612 | 0.0339 | 0.3542 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | 0.3031 | 0.0413 | 0.4001 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | 0.3503 | 0.0502 | 0.4503 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | 0.4031 | 0.0608 | 0.5051 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | 0.4619 | 0.0735 | 0.5645 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | 0.5269 | 0.0886 | 0.6286 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | 0.5983 | 0.1064 | 0.6973 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | 0.6762 | 0.1275 | 0.7705 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | 0.7605 | 0.1522 | 0.8479 |
Data sourced from a study on 4-methoxybenzoic acid and should be used as an estimation for this compound.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid while heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl, and briefly bring it back to a boil.
-
Hot Filtration: Pre-heat a filtration setup (funnel and filter paper) and filter the hot solution into a clean flask to remove any insoluble impurities and activated charcoal.
-
Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acid has been extracted.
-
Regeneration: Combine the aqueous extracts and cool the solution in an ice bath. Carefully acidify with a strong acid (e.g., concentrated HCl) until the product precipitates out (pH < 2).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of ice-cold water.
-
Drying: Dry the purified product.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
overcoming solubility issues with 2,6-Dimethyl-4-methoxybenzoic acid in reactions
Welcome to the technical support center for 2,6-Dimethyl-4-methoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common solubility problems encountered when working with this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the reaction solvent. What are my options?
A1: When facing poor solubility of this compound, a systematic approach to solvent selection and reaction condition optimization is recommended. The following strategies can be employed:
-
Solvent Screening: The principle of "like dissolves like" is a good starting point. Given the substituted aromatic nature of this compound, it is expected to be more soluble in polar aprotic and polar protic organic solvents. A preliminary screening of solvents is advisable.
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of the acid. However, it is crucial to ensure that the reaction temperature does not exceed the decomposition temperature of any reactants or reagents.
-
Co-solvent Systems: If the acid is poorly soluble in the primary reaction solvent, adding a co-solvent in which it is highly soluble can be an effective strategy. The co-solvent should be miscible with the primary solvent and inert to the reaction conditions.
-
pH Adjustment (for aqueous or protic media): The predicted pKa of this compound is approximately 3.98. By adding a compatible base to the reaction mixture, the carboxylic acid can be deprotonated to its more soluble carboxylate salt. This is particularly useful in reactions conducted in protic solvents like water or alcohols.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance the dissolution rate.
Q2: I have tried heating, but the compound precipitates out upon cooling. How can I keep it in solution?
A2: This phenomenon, known as recrystallization upon cooling, indicates that the solvent has a limited capacity to dissolve the compound at lower temperatures. To address this, consider the following:
-
Maintain Elevated Temperature: If the reaction can be safely conducted at a higher temperature, maintaining the heat throughout the reaction period will keep the compound dissolved.
-
Use a Co-solvent: Introducing a co-solvent with high solvating power for your compound can increase its overall solubility in the solvent mixture, even at lower temperatures.
-
Reaction Concentration: It's possible the reaction is too concentrated. Diluting the reaction mixture with more of the primary solvent may help to keep the compound in solution.
Q3: Can I use a strong base to deprotonate the carboxylic acid and improve solubility?
A3: Yes, using a base to form the carboxylate salt is a valid strategy to enhance solubility in polar protic solvents. However, the choice of base is critical and must be compatible with your overall reaction scheme. Consider the following:
-
Base Compatibility: Ensure the base does not interfere with your starting materials, reagents, or catalysts. For instance, in a reaction sensitive to strong nucleophiles, a non-nucleophilic base should be chosen.
-
Stoichiometry: Use a stoichiometric amount of base relative to the this compound to ensure complete deprotonation. An excess of a strong base could lead to unwanted side reactions.
-
Post-Reaction Workup: Remember that after the reaction is complete, you will need to re-acidify the mixture to protonate the carboxylate and isolate the final product in its acidic form.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound and why is it important for solubility?
A1: The predicted pKa of this compound is approximately 3.98.[1] The pKa is a measure of the acidity of the carboxylic acid group. This value is crucial for understanding and manipulating its solubility in aqueous and protic solvents. At a pH below its pKa, the compound will exist predominantly in its neutral, less water-soluble carboxylic acid form. At a pH above its pKa, it will be deprotonated to its carboxylate anion, which is significantly more soluble in polar solvents due to its ionic nature.
Q2: How do the ortho-dimethyl groups affect the solubility of this compound?
A2: The two methyl groups at the ortho positions (positions 2 and 6) of the benzoic acid introduce significant steric hindrance around the carboxylic acid group. This steric bulk can force the carboxyl group to twist out of the plane of the benzene ring. This "ortho effect" has two main consequences for solubility:
-
Disruption of Crystal Packing: The non-planar structure can disrupt the efficient packing of the molecules in the solid state, potentially lowering the crystal lattice energy and making it easier for a solvent to dissolve the compound compared to a planar analogue.
-
Hindrance of Solvation: The steric bulk can also hinder the ability of solvent molecules to effectively solvate the carboxylic acid group through hydrogen bonding. This effect might reduce solubility in highly cohesive solvents where strong solute-solvent interactions are crucial for dissolution.
The overall effect on solubility will be a balance between these competing factors and will be solvent-dependent.
Q3: In which types of organic solvents is this compound likely to be most soluble?
A3: Based on its structure and the known solubility of similar compounds like 2,6-dimethylbenzoic acid and 4-methoxybenzoic acid, this compound is expected to be most soluble in the following types of solvents:
-
Polar Aprotic Solvents: Such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the polar carboxylic acid group.
-
Polar Protic Solvents: Such as ethanol, methanol, and other alcohols. These solvents can act as both hydrogen bond donors and acceptors.
-
Ethers and Esters: Such as diethyl ether and ethyl acetate.
-
Ketones: Such as acetone.
It is expected to have lower solubility in non-polar solvents like hexane and toluene.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 144.5-145 °C | [1] |
| Boiling Point (Predicted) | 310.0 ± 37.0 °C | [1] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.98 ± 0.37 | [1] |
Table 2: Qualitative Solubility of Structurally Similar Benzoic Acids
| Solvent Class | Solvent Examples | 4-Methoxybenzoic Acid | 2,6-Dimethylbenzoic Acid | Expected Solubility of this compound |
| Water | Water | Sparingly soluble in cold water, solubility increases in hot water. | Limited solubility. | Low |
| Alcohols | Methanol, Ethanol | Highly soluble. | Soluble. | High |
| Ethers | Diethyl ether, THF | Soluble. | Soluble. | High |
| Esters | Ethyl acetate | Soluble. | Likely Soluble | High |
| Ketones | Acetone | Good solubility. | Likely Soluble | High |
| Hydrocarbons | Toluene, Hexane | Lower solubility. | Likely Low | Low |
| Polar Aprotic | DMF, DMSO | Likely Soluble | Likely Soluble | High |
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement using a Co-solvent
-
Initial Dissolution Attempt: In a reaction vessel, add this compound to the primary reaction solvent at the desired reaction concentration.
-
Observation: Stir the mixture at room temperature and observe for complete dissolution.
-
Co-solvent Addition: If the solid does not dissolve, add a co-solvent in which the acid is known to be highly soluble (e.g., THF or DMF) in small increments (e.g., 5-10% of the total volume).
-
Stirring and Heating: Stir the mixture vigorously after each addition. Gentle heating can be applied to aid dissolution.
-
Equilibration: Once the solid has dissolved, allow the solution to stir for a few minutes to ensure it is homogeneous before proceeding with the addition of other reagents.
Protocol 2: General Procedure for Solubility Enhancement by pH Adjustment (for protic solvents)
-
Suspension: Suspend the this compound in the chosen protic solvent (e.g., water, ethanol).
-
Base Selection: Choose a base that is compatible with the reaction conditions (e.g., sodium bicarbonate for a mild base, or sodium hydroxide for a stronger base).
-
Slow Addition of Base: Slowly add the base to the suspension while stirring. Monitor the pH of the mixture if necessary.
-
Observation: Continue adding the base until the solid this compound has completely dissolved, indicating the formation of the soluble carboxylate salt.
-
Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reagents to initiate the reaction.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Key factors that influence the solubility of the compound.
References
Technical Support Center: Optimizing Reactions with 2,6-Dimethyl-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing chemical reactions involving 2,6-Dimethyl-4-methoxybenzoic Acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Reaction Yield
Question: I am experiencing a low yield in my reaction with this compound. What are the common causes and how can I troubleshoot this?
Answer: Low yields with this substrate are often due to its steric hindrance or suboptimal reaction conditions. A systematic approach is recommended to identify the root cause.
Troubleshooting Workflow for Low Yield
Detailed Steps:
-
Catalyst Integrity : Ensure the catalyst has been stored and handled correctly, especially if it is air or moisture-sensitive.[1] For palladium catalysts used in cross-coupling, deactivation can occur if the reaction is not run under an inert atmosphere.[2]
-
Reagent Purity : Verify the purity of this compound and all other reagents. Impurities can poison the catalyst.[1] Solvents should be anhydrous for many catalytic reactions.
-
Reaction Conditions : The steric hindrance from the two methyl groups ortho to the carboxylic acid can slow down reactions. You may need to increase the reaction temperature or prolong the reaction time.[1]
-
Parameter Optimization : Systematically optimize parameters such as catalyst loading, reagent concentration, and choice of solvent or base. For sterically hindered substrates, a change in ligand for the catalyst might be necessary.[2]
Side-Product Formation
Question: My reaction is producing significant side-products. How can I improve the selectivity for my desired product?
Answer: Side-product formation can be due to the reaction conditions being too harsh or the catalyst being non-selective.
Potential Causes & Solutions:
-
Decarboxylation: At high temperatures, benzoic acids can undergo decarboxylation.[3][4] If this is not the desired reaction, consider using milder conditions or a catalyst that favors the intended transformation at lower temperatures.
-
Homocoupling (in Cross-Coupling Reactions): In Suzuki-Miyaura coupling, homocoupling of the boronic acid partner can be a significant side reaction. This can sometimes be suppressed by using a Pd(0) catalyst like Pd(PPh₃)₄ directly or ensuring the base is not overly reactive.[2]
-
Etherification (during Esterification): When esterifying hydroxybenzoic acids, partial etherification can occur.[5] While this compound does not have a free hydroxyl group, if other functional groups are present in your reactants, ensure they are protected if necessary. For esterification of the acid itself, using milder methods like Steglich esterification can prevent side reactions associated with high heat and strong acids.[6]
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for the esterification of the sterically hindered this compound?
A1: Standard Fischer-Speier esterification using strong acid catalysts like H₂SO₄ can be slow due to steric hindrance.[5] More effective methods include:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions, making it suitable for sensitive substrates.[6]
-
Alkyl Halide/Sulfate Method: Reacting the acid with an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (e.g., dimethyl sulfate) in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent like acetone is a successful method for hindered acids.[5][6]
Q2: What conditions are recommended for amide coupling with this compound?
A2: Direct amide formation can be challenging. The use of coupling agents is standard practice.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective.[7]
-
Boronic Acid Catalysts: Certain aryl boronic acids have been shown to catalyze direct amidation effectively, sometimes requiring slightly elevated temperatures for hindered substrates.[8]
-
Acid Chloride Intermediate: A robust two-step method involves first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.[9]
Q3: Can this compound undergo decarboxylation? What catalysts are effective?
A3: Yes, decarboxylation is a possible transformation, though it often requires specific catalytic systems and elevated temperatures. Transition-metal catalysts based on copper, palladium, rhodium, or silver have been used for decarboxylation of aromatic carboxylic acids.[3] A recent study highlighted the use of bimetallic Fe₂₅Ru₇₅ nanoparticles on a supported ionic liquid phase (SILP) for the selective decarboxylation of various benzoic acids.[3]
Catalyst Selection and Performance Data
Choosing the optimal catalyst is critical. The following tables summarize catalyst options for key reactions.
Table 1: Catalyst Selection for Esterification
| Method | Catalyst / Reagents | Typical Conditions | Yield Potential | Notes |
| Fischer-Speier | H₂SO₄ or p-TsOH | Reflux in excess alcohol | Low to Moderate | Often slow and inefficient for this substrate due to steric hindrance.[5] |
| Steglich | DCC, DMAP (cat.) | DCM or DMF, 0°C to RT | High | Mild conditions, suitable for complex molecules.[6] |
| Dimethyl Sulfate | K₂CO₃, (CH₃)₂SO₄ | Acetone or DMF, 55-80°C | Very High | An effective method for methylation.[6] |
Table 2: Catalyst/Reagent Selection for Amide Coupling
| Method | Catalyst / Coupling Agent | Typical Conditions | Yield Potential | Notes |
| Acid Chloride | 1. SOCl₂, cat. DMF2. Amine, Base | 1. Reflux2. 0°C to RT | High | Reliable and general method, but requires two steps.[9] |
| EDC Coupling | EDC, HOBt | DMF or DCM, RT | Good to High | Common in peptide synthesis; good for many substrates.[7] |
| Boronic Acid | (Aryl)B(OH)₂ (cat.) | Toluene or THF, 70-110°C | Moderate to High | A direct catalytic method; catalyst choice is key.[8] |
Experimental Protocols & Workflows
Protocol 1: Esterification using Dimethyl Sulfate
This protocol describes the synthesis of Methyl 2,6-Dimethyl-4-methoxybenzoate.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Dimethyl Sulfate ((CH₃)₂SO₄, 1.2 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound and potassium carbonate in anhydrous acetone.
-
Reagent Addition: Heat the suspension to reflux. Add dimethyl sulfate dropwise to the refluxing mixture over 15 minutes.
-
Reaction: Continue to stir the reaction mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure methyl ester.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethyl-4-methoxybenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,6-Dimethyl-4-methoxybenzoic acid. It includes frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most viable and scalable synthetic routes for this compound?
A1: The two primary scalable routes for synthesizing this compound are:
-
Grignard Reaction: This involves the carboxylation of a Grignard reagent, formed from a corresponding aryl halide (e.g., 1-bromo-2,6-dimethyl-4-methoxybenzene), with carbon dioxide (dry ice). This method is highly versatile for creating specific C-C bonds.[1]
-
Oxidation of an Alkylbenzene: This route uses the oxidation of the methyl groups of a precursor like 2,6-dimethyl-4-methoxytoluene with strong oxidizing agents such as potassium permanganate or through catalytic oxidation.[2][3] This method is common in industrial processes for producing aromatic acids.[4]
Q2: What are the main challenges when scaling up the Grignard reaction?
A2: Scaling up Grignard reactions requires strict control over reaction conditions. The primary challenges include:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with water, alcohols, and atmospheric oxygen.[1] Maintaining a completely anhydrous and inert atmosphere is critical and becomes more complex in larger reactors.
-
Heat Management: The formation of the Grignard reagent is highly exothermic.[1] Efficient heat dissipation is crucial to prevent side reactions and ensure safety, which is more challenging at scale due to a lower surface-area-to-volume ratio.[5]
-
Reagent Addition: Slow, controlled addition of the aryl halide is necessary to manage the exotherm. On a large scale, this requires specialized pumping equipment and careful monitoring of the internal temperature.
Q3: What safety precautions are essential for the oxidation of alkylbenzenes at scale?
A3: Large-scale oxidation reactions can be hazardous. Key safety considerations include:
-
Exothermic Reaction: Oxidations, particularly with agents like potassium permanganate, can be highly exothermic. Proper cooling systems and controlled reagent addition are necessary to prevent thermal runaways.[4]
-
Pressure Buildup: If the reaction is conducted in a sealed reactor, monitoring and controlling the internal pressure is vital, especially when using oxygen or other gases.[6]
-
Handling Oxidizing Agents: Strong oxidizing agents must be handled with care, as they can react violently with organic materials.[2] Using catalytic systems with air or oxygen can sometimes be a safer alternative to stoichiometric amounts of harsh oxidants.[6]
Synthesis Routes: Comparative Data
| Parameter | Route A: Grignard Reaction | Route B: Oxidation of Alkylbenzene |
| Starting Material | 1-Bromo-2,6-dimethyl-4-methoxybenzene | 2,6-Dimethyl-4-methoxytoluene |
| Key Reagents | Magnesium (Mg), Carbon Dioxide (CO₂), Diethyl Ether/THF[1] | Potassium Permanganate (KMnO₄) or Co/Mn/Br catalyst with O₂[3][4][6] |
| Typical Yield | 65-80% (yields can be lower at scale)[5] | 70-95% (highly dependent on catalyst and conditions)[4] |
| Key Advantages | High regioselectivity, well-established laboratory method. | Uses potentially cheaper starting materials, high throughput possible with catalysis.[6] |
| Key Challenges | Strict anhydrous/inert conditions required, exothermic reaction management, potential for biphenyl byproduct formation.[1] | Potential for over-oxidation or incomplete reaction, harsh reaction conditions, catalyst deactivation, environmental concerns with some oxidants.[3][4] |
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis (Route A)
Question: My Grignard reaction for this compound has a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in Grignard synthesis are common and can usually be attributed to several factors.
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure starting materials are dry.[1] Even atmospheric moisture can quench the reaction.[7] |
| Poor Quality Magnesium | The surface of the magnesium turnings may be coated with an oxide layer. Gently crush the turnings in a mortar and pestle before the reaction or use a small crystal of iodine or sonication to activate the surface.[7] |
| Side Reaction (Biphenyl Formation) | An unwanted coupling reaction can form a biphenyl byproduct. This can be minimized by adding the aryl halide solution slowly to the magnesium suspension to avoid a high local concentration. |
| Inefficient Carboxylation | Ensure the Grignard reagent solution is added to a large excess of freshly crushed, high-quality dry ice. Do not add the dry ice to the Grignard solution, as this can lead to side reactions with unreacted magnesium. |
Issue 2: Incomplete Reaction or Byproduct Formation in Oxidation (Route B)
Question: The oxidation of 2,6-dimethyl-4-methoxytoluene is incomplete, leaving starting material and an intermediate aldehyde. How can I drive the reaction to completion?
Answer: Incomplete oxidation is a frequent challenge, especially when scaling up.
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Ensure the correct stoichiometry of the oxidizing agent is used. For catalytic oxidations, check the catalyst loading and ensure it has not been deactivated.[4] |
| Suboptimal Reaction Time/Temperature | The reaction may require a longer duration or higher temperature to fully convert the intermediate aldehyde to the carboxylic acid. Monitor the reaction progress using TLC or GC to determine the optimal endpoint.[4] |
| Poor Mass Transfer | In a heterogeneous mixture (e.g., with solid KMnO₄), vigorous stirring is essential to ensure proper mixing and contact between the reactants.[5] |
| Formation of Benzaldehyde Byproduct | If a significant amount of 2,6-dimethyl-4-methoxybenzaldehyde is formed, it indicates partial oxidation. Increasing the reaction time or the amount of oxidant can help push the reaction to the desired carboxylic acid.[4] |
Issue 3: Product Purification Challenges
Question: My final product is off-white or difficult to purify. What are the common impurities and how can I remove them?
Answer: Impurities often depend on the synthetic route used.
| Potential Cause | Recommended Solution |
| Colored Impurities | The use of strong oxidizing agents can create colored byproducts.[8] Treatment with activated carbon during recrystallization is an effective method for removing colored impurities.[9] |
| Unreacted Starting Material | Incomplete reactions are a common source of impurities.[8] An acid-base extraction can effectively separate the acidic product from neutral starting materials. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The product will move to the aqueous layer as its salt, which can then be isolated by re-acidification.[8][9] |
| Biphenyl Byproduct (from Grignard) | The non-polar biphenyl byproduct will remain in the organic layer during an acid-base extraction, allowing for its separation from the desired acidic product. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation (Route A)
Objective: To synthesize this compound from 1-bromo-2,6-dimethyl-4-methoxybenzene.
Materials:
-
Magnesium turnings
-
1-bromo-2,6-dimethyl-4-methoxybenzene
-
Anhydrous diethyl ether or THF
-
Solid carbon dioxide (dry ice)
-
6M Hydrochloric acid (HCl)
-
All glassware must be thoroughly oven-dried.
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere.[1]
-
Grignard Formation: Place magnesium turnings in the flask. Add a small amount of anhydrous diethyl ether. Dissolve 1-bromo-2,6-dimethyl-4-methoxybenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle boiling), warm the flask gently or add a crystal of iodine.[1]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[1] After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium has been consumed.
-
Carboxylation: In a separate large beaker, place a significant excess of freshly crushed dry ice.[7] Slowly and carefully pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.
-
Work-up: Allow the excess dry ice to sublime. Slowly add 6M HCl to the resulting mixture to hydrolyze the magnesium salt and dissolve any remaining magnesium.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[4]
Protocol 2: Synthesis via Oxidation (Route B)
Objective: To synthesize this compound by oxidizing 2,6-dimethyl-4-methoxytoluene.
Materials:
-
2,6-dimethyl-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Toluene
-
Water
Procedure:
-
Setup: In a large Erlenmeyer flask or reactor, add water, toluene, and 2,6-dimethyl-4-methoxytoluene.[3]
-
Reaction: While stirring vigorously, slowly add potassium permanganate to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Set up a reflux condenser and heat the mixture to reflux. Continue refluxing for several hours, or until the characteristic purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂), indicating the reaction is complete.[3]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate.
-
Isolation: Transfer the filtrate to a separatory funnel and separate the layers. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound.[4]
-
Purification: Collect the solid product by filtration, wash the filter cake with cold water, and dry. The product can be further purified by recrystallization.[4]
Visualizations
Caption: Synthetic pathway via Grignard carboxylation (Route A).
Caption: Synthetic pathway via oxidation of an alkylbenzene (Route B).
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study of 2,6-Dimethyl-4-methoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2,6-Dimethyl-4-methoxybenzoic acid and other selected benzoic acid derivatives. The objective is to offer a clear comparison of their physicochemical properties and biological activities, supported by available experimental data. This information is intended to aid researchers and professionals in drug discovery and development in understanding the structure-activity relationships within this class of compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as acidity (pKa), lipophilicity (logP), and solubility influence a drug's absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of key physicochemical properties for this compound and other relevant benzoic acid derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C₁₀H₁₂O₃ | 180.20 | 144.5-145[1] | 310.0 ± 37.0[1] | 3.98 ± 0.37[1] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 249.2 | 4.20 |
| 4-Methoxybenzoic Acid (p-Anisic Acid) | C₈H₈O₃ | 152.15 | 182-185 | 275 | 4.47 |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 101 | - | 4.09 |
| 2,6-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 115-117 | - | 3.36[2] |
| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 124-126 | - | 3.93 |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 214-217 | - | 4.54 |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | C₇H₆O₄ | 154.12 | 202-204 | - | 4.48 |
Biological Activities: A Comparative Analysis
Benzoic acid and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature and position of substituents on the benzene ring play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane and interfere with essential metabolic processes of microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) |
| Benzoic Acid | Escherichia coli O157 | 1000[3] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1000[3] |
| 4-Hydroxybenzoic Acid | Escherichia coli | >1000[3] |
| 3,4-Dihydroxybenzoic Acid | Escherichia coli | >1000[3] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Escherichia coli | 1500-2500[3] |
Anticancer Activity
Several benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's in vitro anticancer activity.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84[4] |
| Quinazolinone derivatives | MCF-7 | 100[4] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7[4] |
| Benzoic Acid | Bone cancer (MG63) | 85.54 µg/mL (48h)[3] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 | 32.3 ± 1.13[2] |
Direct IC50 values for this compound against specific cancer cell lines are not extensively reported. However, related studies on substituted benzoic acids suggest that the presence and position of methyl and methoxy groups can significantly impact cytotoxicity. For instance, some dimethoxy benzoic acid derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer development.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of benzoic acid derivatives are often linked to their ability to modulate the production of inflammatory mediators.
While quantitative in vitro anti-inflammatory data for this compound is scarce, studies on structurally similar compounds provide some insights. For example, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats by reducing inflammatory cytokines.[5] Another related compound, 2-methoxy-4-vinylphenol, exhibits anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) through the heme oxygenase-1 (HO-1) pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of results.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of benzoic acid derivatives are mediated through various signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, studies on related compounds offer potential insights.
For instance, some hydroxylated benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4] In the context of inflammation, certain derivatives can suppress the NF-κB signaling pathway, resulting in a decrease in the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Conclusion
This comparative guide highlights the diverse physicochemical and biological properties of this compound and other benzoic acid derivatives. While comprehensive experimental data for this compound remains limited, the analysis of structurally related compounds provides a valuable framework for predicting its potential activities and guiding future research. The structure-activity relationships discussed underscore the significant impact of substituent patterns on the benzene ring, offering a rational basis for the design of novel therapeutic agents based on the benzoic acid scaffold. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. KEGG PATHWAY Database [genome.jp]
- 2. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 2,6-Dimethyl-4-methoxybenzoic Acid as a Key Intermediate in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that significantly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive validation of 2,6-Dimethyl-4-methoxybenzoic acid as a valuable intermediate, offering a comparative analysis with viable alternatives, supported by experimental data and detailed protocols.
This compound, a substituted benzoic acid derivative, presents a unique combination of structural features that make it an attractive building block in medicinal chemistry. The presence of two methyl groups ortho to the carboxylic acid provides steric hindrance that can influence reaction selectivity and stability, while the methoxy group at the para position modulates the electronic properties of the aromatic ring. These characteristics are pivotal in the synthesis of complex, biologically active molecules.
Comparative Analysis of Key Intermediates
To objectively evaluate the performance of this compound, a comparison with structurally related and commonly used benzoic acid derivatives is essential. The following tables summarize key performance indicators based on available experimental data.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C₁₀H₁₂O₃ | 180.20 | 144.5-145 | Steric hindrance from two ortho-methyl groups; electron-donating para-methoxy group. |
| 4-Methoxybenzoic acid (p-Anisic acid) | C₈H₈O₃ | 152.15 | 182-185 | Electron-donating para-methoxy group; widely used precursor.[1] |
| 2,6-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 186 | Two ortho-methoxy groups providing steric and electronic effects.[2] |
| 3-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | - | Positional isomer offering different substitution patterns for SAR studies.[3] |
Table 1: Physicochemical Properties of Selected Benzoic Acid Intermediates
| Intermediate | Synthetic Route | Starting Material | Reported Yield (%) | Reference |
| This compound | Carboxylation of a Grignard reagent | 4-Bromo-3,5-dimethylanisole | 95 | [4] |
| 4-Methoxybenzoic acid (p-Anisic acid) | Oxidation of p-Anisaldehyde | p-Anisaldehyde | High | [5] |
| 2,6-Dimethoxybenzoic acid | Multi-step synthesis from sodium metal and chlorobenzene | Sodium metal, Chlorobenzene, 1,3-dimethoxybenzene | 70 | [6] |
Table 2: Comparison of Synthetic Yields for Key Intermediates
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic processes. The following protocols outline the synthesis of this compound and a key application of a common alternative, 4-methoxybenzoic acid.
Protocol 1: Synthesis of this compound[4]
Materials:
-
4-Bromo-3,5-dimethylanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M solution in hexane)
-
Dry ice (solid carbon dioxide)
-
6N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate
-
Saturated saline solution
-
Deionized water
Procedure:
-
Dissolve 4-bromo-3,5-dimethylanisole (15.79 mmol) in 100 mL of anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexane, 15.8 mmol) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for an additional 15 minutes after the addition is complete.
-
Add a small piece of dry ice to the reaction mixture and continue stirring at -78 °C for 20 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature, continuing to stir until carbon dioxide evolution ceases.
-
Pour the reaction mixture into 100 mL of ice water and acidify with 6N hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine all organic phases, wash with saturated saline and deionized water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a white solid.
Protocol 2: Synthesis of 4-Methoxyphenylhydrazine from p-Anisidine (derived from 4-Methoxybenzoic acid)[7]
This protocol demonstrates the conversion of a 4-methoxybenzoic acid derivative into a key intermediate for the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Materials:
-
p-Anisidine
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Tin(II) chloride
-
Water, Ethanol, Diethyl ether
Procedure:
-
Diazotization: Dissolve p-anisidine (40 mmol) in a mixture of water and concentrated hydrochloric acid. Cool the solution to -5 °C. Slowly add a solution of sodium nitrite (46.4 mmol) in water dropwise, maintaining the temperature below 0 °C. Stir the resulting diazonium salt solution for 1.5 hours at 0 °C.
-
Reduction to Hydrazine: Prepare a solution of tin(II) chloride (84.4 mmol) in concentrated hydrochloric acid. Add this solution dropwise to the cold diazonium salt solution. A precipitate will form. Stir the mixture at 0 °C for 30 minutes.
-
Isolation: Collect the precipitate by filtration and wash sequentially with water, ethanol, and diethyl ether. Dry the product under vacuum to yield 4-methoxyphenylhydrazine hydrochloride.
Mandatory Visualizations
To further elucidate the synthetic pathways and their relevance, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]
Spectroscopic Analysis for the Confirmation of 2,6-Dimethyl-4-methoxybenzoic Acid Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2,6-Dimethyl-4-methoxybenzoic acid against structurally related alternatives. Through detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document serves as a valuable resource for the unambiguous structural confirmation of the target molecule. The inclusion of detailed experimental protocols ensures reproducibility and adherence to standard analytical practices.
Comparative Spectroscopic Data
The structural nuances of this compound are best understood when compared with analogous compounds. The following tables present a side-by-side view of the key spectroscopic features of our target molecule against benzoic acid, 4-methoxybenzoic acid, and 2,6-dimethylbenzoic acid, highlighting the unique spectral fingerprint of each.
¹H NMR Data Comparison (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₃ | -CH₃ | -COOH |
| This compound (Predicted) | ~6.6 (s, 2H) | ~3.8 (s, 3H) | ~2.5 (s, 6H) | ~12.5 (s, 1H) |
| Benzoic Acid | ~7.4-7.6 (m, 3H), ~8.1 (d, 2H) | - | - | ~12.2 (s, 1H) |
| 4-Methoxybenzoic Acid | ~6.9 (d, 2H), ~7.9 (d, 2H) | ~3.8 (s, 3H) | - | ~12.7 (s, 1H)[1] |
| 2,6-Dimethylbenzoic Acid | ~7.0-7.2 (m, 3H) | - | ~2.4 (s, 6H) | ~11.5 (s, 1H) |
¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound | C=O | C-OCH₃ | C-CH₃ | Aromatic C | -OCH₃ | -CH₃ |
| This compound (Predicted) | ~173 | ~160 | ~138 | ~113, ~125 | ~55 | ~20 |
| Benzoic Acid | ~172.6 | - | ~130.3 | ~128.5, ~129.4, ~133.9 | - | - |
| 4-Methoxybenzoic Acid | ~167.5 | ~163.2 | - | ~114.1, ~123.5, ~131.5 | ~55.8 | - |
| 2,6-Dimethylbenzoic Acid | ~175 | - | ~135 | ~127, ~129, ~137 | - | ~20 |
IR Spectroscopy Data Comparison (Key Peaks in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch | Aromatic C-H Stretch |
| This compound (Predicted) | 2500-3300 (broad) | ~1700 | ~1250 | ~3000 |
| Benzoic Acid | 2500-3300 (broad) | 1680-1710 | 1210-1320 | ~3071 |
| 4-Methoxybenzoic Acid | 2500-3300 (broad) | ~1680 | ~1250 | ~3000 |
| 2,6-Dimethylbenzoic Acid | 2500-3300 (broad) | ~1700 | ~1280 | ~2980 |
Mass Spectrometry Data Comparison (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-OH]⁺ | [M-COOH]⁺ | Base Peak |
| This compound | 180 | 165 | 163 | 135 | 165 |
| Benzoic Acid | 122 | - | 105 | 77 | 105 |
| 4-Methoxybenzoic Acid | 152 | 137 | 135 | 107 | 135 |
| 2,6-Dimethylbenzoic Acid | 150 | 135 | 133 | 105 | 135 |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques employed are provided below to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 15 ppm.
-
Employ a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, particularly the carboxylic acid proton.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (typically 1024 or more) and a longer acquisition time are required due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Collect the data over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like benzoic acid derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation:
-
Gas Chromatograph (GC): Equip with a capillary column appropriate for the analysis of aromatic acids (e.g., a DB-5 or equivalent).
-
Mass Spectrometer (MS): An instrument equipped with an Electron Ionization (EI) source is standard.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample before they enter the mass spectrometer.
-
Ionization: Use a standard EI energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
The mass spectrum corresponding to the chromatographic peak of the analyte is recorded and analyzed.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the confirmation of the this compound structure using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Guide to the Chromatographic Separation of Dimethyl-methoxybenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the precise separation and analysis of positional isomers like those of 2,6-Dimethyl-4-methoxybenzoic acid are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. The subtle differences in the positions of methyl and methoxy groups on the benzoic acid core can lead to significant variations in pharmacological activity. This guide provides an objective comparison of Ultra-Performance Convergence Chromatography (UPC²), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for the separation of these challenging isomers, supported by experimental data for analogous compounds.
Performance Comparison: UPC² vs. HPLC vs. GC
The selection of the optimal chromatographic technique depends on factors such as the required resolution, analysis speed, sample matrix, and whether the analytes are thermally stable. While direct comparative data for all isomers of this compound is not extensively published, this guide leverages data from the separation of the six positional isomers of dimethylbenzoic acid (DMBA) and dimethoxybenzoic acid, which serve as excellent models.
| Parameter | Ultra-Performance Convergence Chromatography (UPC²) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase | ACQUITY UPC² Torus 2-PIC, 1.7 µm | C18 Reversed-Phase (e.g., 5 µm particle size) | DB-5ms (5%-Phenyl)-methylpolysiloxane[1] |
| Mobile Phase | Supercritical CO₂ with a methanol co-solvent containing 0.2% formic acid | Acetonitrile/Water gradient with an acid modifier (e.g., 0.1% formic or phosphoric acid)[2] | Helium or Hydrogen carrier gas |
| Derivatization | Not required | Not required | Required for carboxylic acids (e.g., silylation)[1] |
| Typical Analysis Time | < 5 minutes for six isomers | 15-30 minutes (estimated) | 15-25 minutes (including oven ramp) |
| Resolution | Baseline separation of all six DMBA isomers achieved | Good separation is achievable, but may require extensive method development to resolve all isomers. | High resolution is possible, especially with long capillary columns. |
| Detection | PDA, Mass Spectrometry (MS) | UV, PDA, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS)[1] |
| Key Advantages | Fast, high-resolution separation without derivatization; orthogonal selectivity to RP-HPLC. | Versatile and widely available; suitable for a broad range of polarities. | High efficiency and sensitivity, especially with MS detection. |
| Key Disadvantages | Requires specialized instrumentation. | Longer run times compared to UPC²; resolution of closely related isomers can be challenging. | Requires derivatization for polar, non-volatile compounds like benzoic acids, adding a step and potential for error.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for each technique, based on the successful separation of similar benzoic acid isomers.
Ultra-Performance Convergence Chromatography (UPC²) Protocol
This protocol is adapted from a method for the baseline separation of the six positional isomers of dimethylbenzoic acid (DMBA).
1. Instrumentation and Consumables:
-
Waters ACQUITY UPC² System with a Photodiode Array (PDA) or Mass Spectrometer (MS) detector.
-
Column: ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm.
-
Vials: Glass screw neck vials.
2. Reagents:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% formic acid.
-
Sample Solvent: Methanol.
3. Sample Preparation:
-
Prepare a stock solution of the mixed isomers at a concentration of 0.1 mg/mL in methanol.
4. Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: A typical gradient would start at a low percentage of co-solvent (e.g., 1-5%) and ramp up to a higher percentage (e.g., 15-25%) over several minutes to elute all isomers.
-
Back Pressure: 1800 psi.
-
Detection: PDA detection at 240 nm or MS with electrospray ionization (ESI) in negative mode.
High-Performance Liquid Chromatography (HPLC) Protocol
This is a general reversed-phase HPLC protocol suitable for the separation of substituted benzoic acids.[2]
1. Instrumentation and Consumables:
-
Standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Vials: 2 mL glass vials.
2. Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Solvent: 50:50 Water:Acetonitrile.
3. Sample Preparation:
-
Dissolve the isomer mixture in the sample solvent to a concentration of approximately 0.5 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 60% B
-
15-17 min: 60% to 90% B
-
17-20 min: Hold at 90% B
-
20.1-25 min: Return to 20% B and re-equilibrate.
-
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Gas Chromatography (GC) with Mass Spectrometry (MS) Protocol
This protocol includes a necessary derivatization step to increase the volatility of the benzoic acid isomers.[1]
1. Instrumentation and Consumables:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Vials: GC vials with inserts.
2. Reagents:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA).
-
Solvent: Acetonitrile or Toluene.
-
Carrier Gas: Helium.
3. Sample Preparation (including Derivatization):
-
Accurately weigh about 1 mg of the isomer mixture into a vial.
-
Add 500 µL of solvent (e.g., acetonitrile).
-
Add 100 µL of the derivatization agent (e.g., BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
4. Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, split mode (e.g., 20:1).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 50-400 m/z.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for chromatographic analysis.
Caption: General workflow for chromatographic analysis of isomers.
Caption: Decision logic for selecting a chromatographic method.
References
Comparative Efficacy of 2,6-Disubstituted-4-Methoxybenzoic Acid Amide Derivatives in Biological Assays
A comprehensive analysis of 2,6-dimethoxybenzoylamino-isoxazole derivatives as potent inhibitors of chitin synthesis, providing key data for researchers in agrochemistry and related fields.
This guide offers a detailed comparison of the biological efficacy of a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives. While direct comparative studies on a broad range of 2,6-dimethyl-4-methoxybenzoic acid derivatives are limited in publicly available literature, this analysis of structurally similar 2,6-dimethoxy analogues provides valuable insights into the structure-activity relationships (SAR) governing their biological function. The data presented here is crucial for scientists and researchers engaged in the development of novel pesticides and other bioactive compounds.
Inhibition of Chitin Synthesis: A Quantitative Comparison
The inhibitory activity of a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives on chitin synthesis was evaluated in a cultured integument assay. The half-maximal inhibitory concentration (IC50) was determined for each derivative, providing a quantitative measure of their potency. The results are summarized in the table below.[1]
| Compound ID | Substituent (R) at para-position of the 3-phenyl ring | IC50 (µM) |
| 1 | H | 0.046 |
| 2 | CH3 | 0.033 |
| 3 | C2H5 | 0.024 |
| 4 | n-C3H7 | 0.031 |
| 5 | i-C3H7 | 0.053 |
| 6 | CF3 | 1.8 |
| 7 | OCH3 | 0.078 |
| 8 | OC2H5 | 0.041 |
| 9 | O(n-C3H7) | 0.054 |
| 10 | F | 0.040 |
| 11 | Cl | 0.023 |
| 12 | Br | 0.027 |
| 13 | I | 0.041 |
| 14 | t-C4H9 | >10 |
| 15 | OCF3 | 0.029 |
| 16 | Ph | 0.035 |
| 17 | NO2 | 0.20 |
| 18 | CN | 0.12 |
Data sourced from a study on the quantitative structure-activity relationship of these compounds for the inhibition of chitin synthesis.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of the presented data.
In Vitro Chitin Synthesis Inhibition Assay
This assay quantitatively measures the ability of the test compounds to inhibit the synthesis of chitin in a cultured integument system.
Principle: The assay is based on the incorporation of a radiolabeled precursor, N-acetyl-D-[U-14C]glucosamine, into chitin by the cultured integument of the silkworm, Bombyx mori. The amount of radioactivity incorporated is a direct measure of the rate of chitin synthesis. The inhibitory effect of the test compounds is determined by comparing the radioactivity in treated samples to that in untreated controls.
Procedure:
-
Integument Culture: The integument from the silkworm is dissected and cultured in a suitable medium.
-
Compound Treatment: The cultured integuments are treated with various concentrations of the test 2,6-dimethoxybenzoylamino-isoxazole derivatives.
-
Radiolabeling: N-acetyl-D-[U-14C]glucosamine is added to the culture medium.
-
Incubation: The cultures are incubated to allow for the incorporation of the radiolabel into newly synthesized chitin.
-
Chitin Isolation: After incubation, the integuments are harvested, and the chitin is isolated through a series of chemical extraction steps to remove other macromolecules.
-
Scintillation Counting: The radioactivity of the isolated chitin is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.[1]
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 2,6-dimethoxybenzoylamino-isoxazole derivatives.
Caption: General workflow from synthesis to biological data analysis.
Structure-Activity Relationship (SAR) Insights
The quantitative data reveals several key trends in the structure-activity relationship for the inhibition of chitin synthesis by these 2,6-dimethoxybenzoylamino-isoxazole derivatives:
-
Effect of para-Substituents on the Phenyl Ring: The nature of the substituent at the para-position of the 3-phenyl ring significantly influences the inhibitory activity.
-
Alkyl and Halogen Substituents: Small alkyl groups (methyl, ethyl, n-propyl) and halogens (fluorine, chlorine, bromine, iodine) at the para-position generally result in high potency, with IC50 values in the low nanomolar range.[1]
-
Bulky and Electron-Withdrawing Groups: The introduction of bulky groups, such as a t-butyl group, leads to a dramatic decrease in activity.[1] Similarly, strongly electron-withdrawing groups like nitro and cyano, or a trifluoromethyl group, also reduce the potency compared to the unsubstituted or halogen-substituted derivatives.[1]
-
Alkoxy Substituents: Alkoxy groups at the para-position are well-tolerated, maintaining good activity.[1]
These SAR insights can guide the rational design of more potent inhibitors of chitin synthesis.
Broader Context: Other Benzoic Acid Derivatives
While this guide focuses on a specific series of 2,6-dimethoxybenzoic acid amides, it is important to note that other classes of benzoic acid derivatives have shown significant biological activities. For instance, 4-substituted methoxybenzoyl-aryl-thiazole analogues have been investigated as potent anticancer agents that target tubulin polymerization.[2] Furthermore, evernic acid, a depside derived from this compound, has demonstrated antimicrobial and antioxidant properties.[3] These examples highlight the versatility of the benzoic acid scaffold in medicinal and agricultural chemistry.
References
- 1. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Dimethyl-4-methoxybenzoic Acid as a Protecting Group for Alcohols
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount for achieving high yields and selectivity. For the protection of hydroxyl groups, a myriad of options exists, each with a distinct profile of stability and reactivity. This guide provides a comprehensive comparison of the 2,6-dimethyl-4-methoxybenzoyl (DMBA) group, derived from 2,6-dimethyl-4-methoxybenzoic acid, against other commonly employed benzoyl and benzyl-type protecting groups. This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to the 2,6-Dimethyl-4-methoxybenzoyl (DMBA) Protecting Group
The 2,6-dimethyl-4-methoxybenzoyl group is a sterically hindered aromatic ester used for the protection of alcohols. Its key feature is the presence of two methyl groups in the ortho positions to the carbonyl group and a methoxy group in the para position. The ortho-substituents provide significant steric hindrance around the ester linkage, which profoundly influences its stability and reactivity. The para-methoxy group, being electron-donating, can influence the electronic properties of the aromatic ring.
Performance Comparison of Protecting Groups
The performance of a protecting group is assessed based on several key parameters: ease of introduction, stability under various reaction conditions, and the efficiency and mildness of its removal. This section compares the DMBA group with standard benzoyl (Bz) and p-methoxybenzoyl (PMB) groups.
Data Presentation
The following tables summarize the performance of these protecting groups in the protection of a primary alcohol and their subsequent deprotection.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| 2,6-Dimethyl-4-methoxybenzoyl (DMBA) | This compound, DCC, DMAP | CH₂Cl₂, rt | 12 - 24 | 85 - 95 (estimated) |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | CH₂Cl₂, rt | 2 - 4 | >95 |
| p-Methoxybenzoyl (PMB) | p-Methoxybenzoyl chloride, Pyridine | CH₂Cl₂, rt | 2 - 6 | 90 - 98 |
Table 2: Comparison of Deprotection Methods and Yields
| Protecting Group | Deprotection Reagent & Conditions | Reaction Time | Typical Yield (%) |
| 2,6-Dimethyl-4-methoxybenzoyl (DMBA) | LiAlH₄, THF, reflux | 2 - 6 h | >90 |
| Benzoyl (Bz) | 1. LiAlH₄, THF, rt2. K₂CO₃, MeOH, H₂O, rt | 1. 0.5 - 2 h2. 1 - 4 h | 1. >952. >95 |
| p-Methoxybenzoyl (PMB) | 1. LiAlH₄, THF, rt2. K₂CO₃, MeOH, H₂O, rt | 1. 0.5 - 2 h2. 1 - 4 h | 1. >952. >95 |
Table 3: Stability Under Various Reaction Conditions
| Protecting Group | Acidic Conditions (e.g., TFA/CH₂Cl₂) | Basic Conditions (e.g., K₂CO₃/MeOH) | Oxidative Conditions (e.g., DDQ) | Hydrogenolysis (H₂, Pd/C) |
| 2,6-Dimethyl-4-methoxybenzoyl (DMBA) | Highly Stable | Highly Stable | Stable | Stable |
| Benzoyl (Bz) | Stable | Labile | Stable | Stable |
| p-Methoxybenzoyl (PMB) | Stable | Labile | Stable | Stable |
The enhanced stability of the DMBA group towards acidic and basic hydrolysis is a direct consequence of the steric hindrance provided by the two ortho-methyl groups, which shield the carbonyl carbon from nucleophilic attack. This makes it a valuable protecting group in synthetic routes that involve harsh acidic or basic steps where traditional benzoyl or p-methoxybenzoyl groups would be cleaved.
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies.
Protocol 1: Protection of a Primary Alcohol with this compound (DMBA Group)
This protocol is adapted for sterically hindered carboxylic acids, as direct esterification is often challenging.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv), this compound (1.2 equiv), and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of a Primary Alcohol with Benzoyl Chloride (Bz Group)
Materials:
-
Primary alcohol (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ and pyridine (1.5 equiv) at 0 °C, add benzoyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a 2,6-Dimethyl-4-methoxybenzoyl (DMBA) Ester
Due to its high stability, the cleavage of the DMBA group typically requires strong reducing agents.
Materials:
-
DMBA-protected alcohol (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 - 4.0 equiv) in anhydrous THF at 0 °C, add a solution of the DMBA-protected alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 4: Deprotection of a Benzoyl (Bz) Ester via Saponification
Materials:
-
Benzoyl-protected alcohol (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Water
Procedure:
-
To a solution of the benzoyl-protected alcohol (1.0 equiv) in methanol, add a solution of K₂CO₃ (2.0 equiv) in water.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Esterification of a Sterically Hindered Benzoic Acid
The esterification of a sterically hindered carboxylic acid like this compound often requires specific coupling reagents to overcome the steric hindrance. The Yamaguchi and Mitsunobu reactions are two common and effective methods.[1][2]
Caption: Key esterification strategies for sterically hindered carboxylic acids.
Deprotection Workflow Decision Tree
The choice of a deprotection strategy is critical and depends on the stability of other functional groups in the molecule.
Caption: Decision workflow for selecting a deprotection method for ester protecting groups.
Conclusion
The 2,6-dimethyl-4-methoxybenzoyl (DMBA) protecting group offers a significant advantage in terms of stability compared to less sterically hindered benzoyl esters. Its robustness under both acidic and basic conditions makes it an excellent choice for complex syntheses where other ester-based protecting groups might be labile. However, its installation requires specific methods for sterically hindered carboxylic acids, and its removal necessitates the use of strong reducing agents, which may not be compatible with all functional groups. The choice between the DMBA group and other protecting groups should be guided by the overall synthetic strategy, taking into account the reaction conditions of all planned steps to ensure orthogonality and achieve the desired chemical transformation with high efficiency.
References
A Comparative Guide to the Quantitative Analysis of 2,6-Dimethyl-4-methoxybenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,6-Dimethyl-4-methoxybenzoic acid in complex reaction mixtures is paramount for reaction monitoring, yield determination, and quality control. The selection of an appropriate analytical methodology is a critical decision that influences the reliability and efficiency of the quantification process. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters, supported by representative experimental data, to facilitate the selection of the most suitable technique for specific research and development needs.
Comparison of Analytical Methodologies
The choice of an analytical technique for the quantification of this compound is a trade-off between the required sensitivity, selectivity, speed, and cost, as well as the complexity of the reaction matrix.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique. Its suitability for this compound is due to the presence of a chromophore in the molecule's structure, which allows for UV light absorption. While generally less sensitive than mass spectrometric methods, modern HPLC-UV systems can achieve adequate limits of quantification for many applications.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability.[3][4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of molar concentrations without the need for identical reference standards.[5][6] This makes it a powerful tool for the analysis of complex mixtures and for reaction monitoring.[7][8]
The following table summarizes the typical validation parameters for the quantification of aromatic carboxylic acids, providing a comparative overview of what can be expected for this compound using these techniques.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | Wide, dependent on analyte solubility |
| Accuracy (% Recovery) | 98 - 102% | 95 - 110% | 99 - 101% |
| Precision (% RSD) | < 2% | < 15% | < 1% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~3 ng/mL | Dependent on magnetic field strength and acquisition time |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~10 ng/mL | Dependent on magnetic field strength and acquisition time |
| Sample Throughput | High | Medium | Low to Medium |
| Cost | Low to Medium | Medium to High | High |
| Selectivity | Good | Excellent | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound in a reaction mixture.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust approach for the quantification of this compound in reaction mixtures.
-
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Dilute the quenched mixture with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.[9]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: Determined by UV scan, typically around 254 nm for benzoic acid derivatives.[10]
-
Injection Volume: 10 µL.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound of varying concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.[10]
-
Accuracy: Determined by the standard addition method at different concentration levels.[10]
-
Precision: Assessed by replicate injections of a standard solution.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity for the quantification of this compound after derivatization.
-
Sample Preparation and Derivatization:
-
Extract a known volume of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane) and heat to form a volatile ester or silyl ester.
-
Dilute the derivatized sample with a suitable solvent (e.g., hexane) to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Analyzer: Quadrupole.[11]
-
Scan Range: 50-500 m/z.
-
Injection Volume: 1 µL (splitless).
-
-
Validation Parameters:
-
Linearity: Prepare and derivatize a series of standard solutions of this compound to construct a calibration curve.
-
Accuracy: Assessed by the recovery of spiked samples that have undergone the complete extraction and derivatization process.[10]
-
Precision: Evaluated by multiple analyses of the same derivatized sample.[10]
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method allows for the direct quantification of this compound in a complex mixture, often without the need for chromatographic separation.
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Add a known amount of a certified internal standard that has a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).
-
Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample and internal standard completely.[11]
-
-
NMR Acquisition Parameters (¹H NMR):
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard one-pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Cover the entire expected chemical shift range.
-
-
Data Analysis:
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
Calculate the concentration of the analyte using the following equation: Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / m_total) * Pᵢₛ Where:
-
Cₓ = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
x = analyte, is = internal standard
-
-
Visualizations
To further clarify the methodologies and their comparative performance, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. nist.gov [nist.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 2,6-Dimethyl-4-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of 2,6-Dimethyl-4-methoxybenzoic acid, a key building block in various synthetic pathways. We present a comparative overview of common analytical techniques, supported by detailed experimental protocols and representative data, to aid in the selection of the most suitable method for specific analytical needs.
Introduction to Purity Assessment
The presence of impurities in a synthesized compound can significantly impact its chemical, physical, and pharmacological properties. Therefore, robust analytical methods are essential to identify and quantify any potential impurities. For this compound, a thorough purity analysis ensures the reliability and reproducibility of downstream applications. This guide will focus on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (NMR and IR) for this purpose.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can introduce various process-related impurities. Understanding the potential byproducts is crucial for developing effective analytical methods for their detection and quantification. Based on common synthetic routes for similar methoxybenzoic acid derivatives, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers of dimethyl-methoxybenzoic acid that may form during the reaction.
-
Byproducts of Side Reactions: Compounds resulting from unintended reaction pathways.
-
Degradation Products: Impurities formed due to the instability of the product under certain conditions.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on factors such as the nature of the impurities, the required sensitivity, and the desired level of structural information.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mobile phase as they pass through a solid stationary phase column. | Robust, versatile, and widely available. Suitable for quantitative analysis of non-volatile and thermally labile compounds.[1] | May require careful method development to achieve baseline separation of all isomers.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase as they pass through a stationary phase, followed by mass analysis.[2] | High sensitivity and specificity. Provides structural information from mass spectra for impurity identification.[1] | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step to sample preparation.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[3] | Provides comprehensive structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Provides information about the functional groups present in the molecule. | Limited in its ability to quantify impurities unless they have unique and strong absorption bands. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Identify and quantify the main peak and any impurity peaks.
Workflow for HPLC Purity Assessment
Caption: A general workflow for the purity assessment of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and derivatized this compound.
Instrumentation:
-
GC-MS system
-
Capillary column suitable for acidic compounds (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane)
-
This compound reference standard
Procedure:
-
Derivatization: To a known amount of the sample or standard in a vial, add the solvent and the derivatizing agent. Heat the mixture to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range (e.g., 50-500 amu).
-
-
Analysis: Inject the derivatized sample and acquire the total ion chromatogram (TIC) and mass spectra. Identify peaks by comparing their mass spectra with a library or with the derivatized standard.
Workflow for GC-MS Impurity Profiling
Caption: A general workflow for impurity profiling of this compound using GC-MS.
Quantitative Data Summary
The following table presents hypothetical yet representative data for the purity assessment of a synthesized batch of this compound compared with a commercially available standard and a related isomer, 2,4-Dimethyl-6-methoxybenzoic acid.
| Analyte | Purity by HPLC (%) | Major Impurity (%) | Purity by qNMR (%) |
| Synthesized this compound | 98.5 | 0.8 (Isomer) | 98.2 |
| This compound Standard | >99.5 | <0.1 | >99.5 |
| 2,4-Dimethyl-6-methoxybenzoic acid | 99.2 | 0.5 (Starting Material) | 99.0 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
This compound: δ 10.5-12.0 (br s, 1H, COOH), 6.65 (s, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 2.15 (s, 6H, Ar-CH₃).
-
2,4-Dimethyl-6-methoxybenzoic acid (for comparison): δ 10.5-12.0 (br s, 1H, COOH), 6.80 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃).
Infrared (IR) Spectroscopy
IR (KBr, cm⁻¹):
-
This compound: ~3000-2500 (broad, O-H stretch of carboxylic acid dimer), ~1700 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch).
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC is a robust method for quantitative purity determination and for monitoring known impurities. GC-MS is a powerful tool for identifying unknown volatile and derivatizable impurities. NMR and IR spectroscopy are indispensable for structural confirmation and for providing an overall purity profile. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate.
References
Comparative Guide to Cross-Reactivity of Antibodies Raised Against 2,6-Dimethyl-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is a critical factor in the development of reliable immunoassays. For small molecules such as 2,6-Dimethyl-4-methoxybenzoic acid, understanding the cross-reactivity profile of an antibody is essential to ensure assay accuracy and prevent false-positive results. Cross-reactivity occurs when an antibody raised against a specific molecule also binds to other structurally similar compounds.[1]
This guide provides a framework for evaluating the cross-reactivity of antibodies targeting this compound. Due to the limited availability of published data on antibodies raised specifically against this compound, this guide presents a hypothetical, yet scientifically plausible, dataset to illustrate the principles and methodologies involved in such a study. The experimental protocols and data analysis methods described are based on established practices for small molecule immunoassays.
Data Presentation: Quantifying Antibody Specificity
The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).[1] The key metrics for quantifying cross-reactivity are the IC50 value and the percentage of cross-reactivity. The IC50 is the concentration of the competing compound that causes a 50% reduction in the assay signal. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100
The following table summarizes hypothetical cross-reactivity data for a polyclonal antibody raised against this compound.
| Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | ![]() | 50 | 100% |
| 4-Methoxy-2-methylbenzoic acid | ![]() | 250 | 20% |
| 2,6-Dimethylbenzoic acid | ![]() | 800 | 6.25% |
| 4-Methoxybenzoic acid | ![]() | 1500 | 3.33% |
| 2,4,6-Trimethylbenzoic acid | ![]() | 2500 | 2% |
| Benzoic acid | ![]() | >10,000 | <0.5% |
| 2,6-Dimethoxyphenol | ![]() | >20,000 | <0.25% |
Note: The structures and data presented in this table are illustrative and intended for guidance purposes only.
Experimental Protocols
A competitive ELISA is the standard method for assessing the cross-reactivity of antibodies against small molecules (haptens).[1]
Competitive ELISA Protocol
1. Materials and Reagents:
-
Antibody: Polyclonal or monoclonal antibody raised against a this compound-protein conjugate.
-
Coating Antigen: this compound conjugated to a carrier protein different from the one used for immunization (e.g., Ovalbumin if BSA was used for immunization).
-
Microtiter Plates: 96-well polystyrene plates.
-
Buffers:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
-
Standard and Competing Compounds: this compound and a panel of structurally related compounds.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
2. Assay Procedure:
-
Antigen Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[2]
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[2]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and each competing compound in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or competing compound dilution with 50 µL of the primary antibody (diluted to its optimal concentration in Assay Buffer).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the OD values against the logarithm of the concentration of this compound.
-
For each competing compound, create a similar dose-response curve.
-
Determine the IC50 value for the standard and each competing compound from their respective curves.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned previously.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the general workflow for conducting a cross-reactivity study.
Principle of Competitive ELISA for Small Molecules
This diagram illustrates the competitive binding that occurs in the assay wells.
References
A Comparative Guide to the Catalytic Activity of 2,6-Dimethyl-4-methoxybenzoic Acid-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of ligands based on the 2,6-Dimethyl-4-methoxybenzoic acid scaffold and related substituted benzoic acid derivatives. While direct head-to-head benchmarking studies for this specific ligand are not extensively documented in publicly available literature, this document compiles and compares relevant experimental data from studies on similar catalytic systems. The information presented herein is intended to guide researchers in the selection and application of these ligands in various catalytic transformations, particularly in cross-coupling and C-H activation reactions.
Data Presentation: Comparative Catalytic Performance
The following table summarizes the performance of various palladium and rhodium-based catalytic systems employing substituted benzoic acids as directing groups or ligands in C-H functionalization and cross-coupling reactions. This comparative data highlights the influence of substituents on the benzene ring on catalytic efficiency.
| Catalyst System | Substrate | Coupling Partner | Ligand/Directing Group | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ac-Gly-OH | 2-Phenylbenzoic acid | Styrene | 2-Phenylbenzoic acid (as substrate and directing group) | HFIP | 90 | 24 | 72 | [1][2] |
| [Cp*RhCl₂]₂ / Ag₂CO₃ | 2-Methyl-4-phenylbut-3-yn-2-ol | 3-Methoxybenzoic acid | 3-Methoxybenzoic acid (as substrate and directing group) | DCE | 80 | 20 | High (unspecified) | |
| Pd(OAc)₂ / RuPhos | 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | RuPhos | Toluene | 100 | 12-24 | High (unspecified) | [3] |
| Pd(OAc)₂ / Ligand L5 | Aliphatic carboxylic acids | - (Lactonization) | MPAA Ligand (L5) | - | - | - | Good to Excellent | [1] |
Note: The data presented is a compilation from various sources and may not represent directly comparable experimental conditions. HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; DCE = 1,2-Dichloroethane; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; MPAA = Mono-N-protected amino acid.
Experimental Protocols
Below are detailed experimental protocols for representative catalytic reactions where a this compound-based ligand could potentially be employed, either as a directing group or as part of a more complex ligand structure.
1. Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, which can then be used as a ligand or directing group.[4]
-
Materials: 4-Bromo-3,5-dimethylanisole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, dry ice (solid CO₂), 6N hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-bromo-3,5-dimethylanisole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-BuLi (1.0 eq) dropwise and stir for 15 minutes.
-
Add small pieces of dry ice to the reaction mixture and continue stirring for 20 minutes at -78 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Pour the mixture into ice water and acidify with 6N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.
-
2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, a reaction where benzoic acid-derived ligands can be influential.[3][5]
-
Materials: Aryl halide (e.g., 2-bromobenzoic acid, 1.0 eq), arylboronic acid (1.1-1.5 eq), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), base (e.g., K₃PO₄, 2.0 eq), anhydrous solvent (e.g., toluene).
-
Procedure:
-
In a dry flask under an inert atmosphere, combine the aryl halide, arylboronic acid, and base.
-
In a separate vial, pre-mix the palladium catalyst and phosphine ligand in a small amount of the anhydrous solvent.
-
Add the catalyst mixture to the reaction flask, followed by the remaining solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent and water, and acidify the aqueous layer with 1M HCl.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
The following diagrams illustrate a general experimental workflow for catalytic reactions and a plausible catalytic cycle for a palladium-catalyzed C-H activation process directed by a carboxylic acid.
References
- 1. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 2. Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 37934-89-7 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2,6-Dimethyl-4-methoxybenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dimethyl-4-methoxybenzoic acid was located. The following safety and handling information is based on data for structurally similar compounds, including 2,6-dimethoxybenzoic acid, 3,5-dimethyl-4-methoxybenzoic acid, 2,4-dimethylbenzoic acid, 2,6-dimethylbenzoic acid, and 4-methoxybenzoic acid. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5][6][7][8] Adherence to the following PPE guidelines is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required if there is a splash hazard.[1][9] | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][10] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or natural rubber gloves are generally suitable. Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body Protection | Laboratory coat or chemical-resistant suit. | A fully buttoned lab coat is the minimum requirement.[1][5][9] Long-sleeved clothing and closed-toe shoes must be worn.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Required if engineering controls are insufficient or when dust may be generated.[1][9] Use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust, the use of a chemical fume hood is strongly recommended.[2][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][10]
Handling and Hygiene:
-
Avoid all contact with skin, eyes, and clothing.[1][2][3][4][10]
-
Do not eat, drink, or smoke in the laboratory or when handling this product.[1]
-
Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[1][2][4][5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5][8]
-
Keep away from heat and incompatible substances such as strong oxidizing agents.[1][8]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as described in the table above.
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][2][3][4][6]
-
Thoroughly clean the spill area.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[1][2][5]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][5][6][7][9] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][3][5][6][7][9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3][5][6][7][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2][3][9] |
Visual Safety Protocol
Caption: Workflow for selecting appropriate PPE for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. gustavus.edu [gustavus.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

